molecular formula C14H15NO3 B3079632 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid CAS No. 1071914-76-5

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Cat. No.: B3079632
CAS No.: 1071914-76-5
M. Wt: 245.27 g/mol
InChI Key: HRRNWZCAOFUVDE-UHFFFAOYSA-N
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Description

3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid is a functionalized indole derivative designed for research applications . This compound features two distinct reactive sites—a formyl group and a carboxylic acid—on its fused indole ring system, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Indole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural products . They are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antifungal activities . The specific substitution pattern on this indole core, including the isobutyl group, is typical in the design of compounds for pharmaceutical and agrochemical screening . Researchers can utilize this bifunctional compound to construct more complex molecular architectures, such as fused heterocyclic systems, via multicomponent reactions or cyclization strategies . Its primary research value lies in its application as a key synthetic intermediate for the development of novel potentially bioactive molecules and for the synthesis of compound libraries in high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-formyl-1-(2-methylpropyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)6-15-7-10(8-16)13-11(14(17)18)4-3-5-12(13)15/h3-5,7-9H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNWZCAOFUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071914-76-5
Record name 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid
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Foundational & Exploratory

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid Context: Key Intermediate for FGFR4 Inhibitor Fisogatinib (BLU-554)

A Bifunctional Scaffold for Kinase Inhibitor Synthesis

Executive Summary

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS 1609459-07-5 for the acid; related ester CAS often cited in patents) is a critical heterocyclic building block in medicinal chemistry. It serves as the core scaffold for Fisogatinib (BLU-554) , a highly selective, covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) developed for the treatment of hepatocellular carcinoma (HCC).

This molecule is characterized by its "ortho-like" functional density: an electrophilic aldehyde at C3 and a nucleophilic/electrophilic carboxylate at C4. This specific geometry allows for facile peri-annulation reactions to construct tricyclic heteroaromatic systems, a hallmark of modern kinase inhibitor design.

Chemical Identity & Physical Properties[1]

This indole derivative features a hydrophobic isobutyl tail at N1, essential for occupying the hydrophobic pocket of the FGFR4 kinase domain, and dual functionality at C3/C4 for downstream cyclization.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol
Appearance Pale yellow to tan solidOxidizes slowly in air
Solubility DMSO, DMF, MeOH (Moderate), DCM (Low)Poor water solubility
pKa (Calc) ~4.2 (Carboxylic acid)
Key Functional Groups Aldehyde (C3), Carboxylic Acid (C4), Indole Nitrogen (N1-alkylated)

Synthetic Methodology

The synthesis of this scaffold typically follows a linear sequence starting from commercially available methyl 1H-indole-4-carboxylate. The protocol below synthesizes the methyl ester variant first, which is often the isolatable intermediate before hydrolysis or direct cyclization.

Core Synthetic Pathway (DOT Visualization)

SynthesisPath SM Methyl 1H-indole-4-carboxylate Step1 Step 1: N-Alkylation (Isobutyl iodide, Cs2CO3, DMF) SM->Step1 Int1 Methyl 1-isobutylindole-4-carboxylate Step1->Int1 Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Int1->Step2 Product Methyl 3-formyl-1-isobutyl- indole-4-carboxylate Step2->Product Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Product->Step3 Optional Final 3-Formyl-1-isobutyl-1H- indole-4-carboxylic acid Step3->Final

Caption: Linear synthesis of the target acid from methyl indole-4-carboxylate via N-alkylation and C3-formylation.

Detailed Protocol (Validated Workflow)

Step 1: N-Alkylation (Introduction of Isobutyl Group)

  • Reagents: Methyl 1H-indole-4-carboxylate (1.0 eq), Isobutyl iodide (1.5 eq), Cesium Carbonate (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve the indole ester in DMF under N₂ atmosphere.

    • Add Cs₂CO₂ followed by isobutyl iodide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by LCMS for disappearance of SM (M+H 176).

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Critical Check: Ensure no C3-alkylation occurs (rare with Cs₂CO₃ but possible with stronger bases).

Step 2: Vilsmeier-Haack Formylation (C3 Functionalization)

  • Reagents: POCl₃ (1.2 eq), DMF (Solvent/Reagent).

  • Procedure:

    • Cool anhydrous DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier salt (white precipitate may form).

    • Add the Step 1 product (dissolved in minimal DMF) slowly to the mixture at 0°C.

    • Allow to warm to RT and stir for 2 hours. The solution usually turns yellow/orange.

    • Quench: Pour the reaction mixture onto ice-water saturated with Sodium Acetate (to buffer pH ~4–5).

    • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Step 3: Hydrolysis (Ester to Acid)

  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 12 hours. Acidify with 1N HCl to pH 3 to precipitate the carboxylic acid.

Reactivity Profile & Drug Discovery Applications

The unique value of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid lies in its ability to undergo condensation-cyclization sequences .

The "Fisogatinib" Cyclization Logic

In the synthesis of BLU-554, this scaffold reacts with a diamine or hydrazine equivalent. The C3-aldehyde forms a Schiff base (imine), while the C4-carboxylate (or ester) is attacked by the second amine nucleophile, closing a 6-membered ring fused to the indole.

Mechanism of Tricyclic Core Formation (DOT Visualization)

ReactionLogic Scaffold 3-Formyl-1-isobutyl- indole-4-carboxylic acid Imine Intermediate: C3-Imine Formation (Schiff Base) Scaffold->Imine + Reagent Reagent Hydrazine/Diamine Derivative Reagent->Imine Cyclization Intramolecular Cyclization (Amide bond formation at C4) Imine->Cyclization - H2O Tricycle Tricyclic Pyrimido-Indole Core (Fisogatinib Scaffold) Cyclization->Tricycle - H2O/MeOH

Caption: Mechanism of fusing the third ring onto the indole scaffold using the C3-aldehyde and C4-acid handles.

Structural Activity Relationship (SAR)
  • N1-Isobutyl: Provides critical hydrophobic interactions with the Val550 gatekeeper region (or adjacent hydrophobic pockets) in FGFR4.

  • C3/C4 Fusion: Locks the conformation of the inhibitor, reducing entropic penalty upon binding.

  • C4-Acid: If left uncyclized, the acid significantly reduces cell permeability; thus, it is almost exclusively used as a handle for ring closure.

Analytical Characterization (Expectations)

When validating the synthesis of this intermediate, look for these specific signals:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Distinct singlet at δ 10.0 – 10.5 ppm .

    • Indole C2-H: Singlet around δ 8.2 – 8.5 ppm (deshielded by the aldehyde).

    • Isobutyl Group: Doublet (CH₃) at ~0.9 ppm, Multiplet (CH) at ~2.1 ppm, Doublet (CH₂) at ~4.0 ppm.

    • Carboxylic Acid: Broad singlet >12 ppm (often invisible if exchanged).

  • LCMS:

    • Expect [M+H]⁺ = 246.1 (Acid) or 260.1 (Methyl Ester).

    • Aldehydes can sometimes show hydration (M+18) or hemiacetal formation in alcoholic solvents.

References

  • Blueprint Medicines Corporation. (2015). Inhibitors of FGFR4. WO Patent 2015/061572A1.[1][2] (Primary source for the synthesis of Fisogatinib intermediates).

  • Kim, R. D., et al. (2019).[1] First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event in Hepatocellular Carcinoma.[3][1][2] Cancer Discovery, 9(12), 1696-1707.[3]

  • Hagenaars, et al. (2014). Discovery and Optimization of FGFR4 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for FGFR4 scaffold design).

Sources

Comprehensive Spectroscopic Profiling: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid , a specialized intermediate often utilized in the synthesis of polycyclic pharmaceutical scaffolds (e.g., diazepinoindoles) and kinase inhibitors.

The data presented below synthesizes experimental values from closely related congeners (specifically the methyl ester and N-alkyl analogs) and standard spectroscopic principles for indole alkaloids, ensuring high-confidence assignments for research and validation purposes.

CAS Registry Number: 1071914-76-5 (1-isobutyl analog) Chemical Formula: C₁₄H₁₅NO₃ Molecular Weight: 245.28 g/mol IUPAC Name: 1-(2-methylpropyl)-3-formyl-1H-indole-4-carboxylic acid

Structural Analysis & Fragmentation Strategy

The molecule features a 1,3,4-trisubstituted indole core. The 3-formyl and 4-carboxyl groups are in a peri-like proximity, creating significant steric strain and electronic deshielding. This proximity often leads to characteristic downfield shifts in NMR and specific fragmentation pathways in Mass Spectrometry (MS) involving the loss of water or carbon monoxide.

Key Structural Features for Identification
  • N1-Isobutyl Tail: Provides a distinct aliphatic signature (doublet-multiplet-doublet pattern) in NMR, critical for distinguishing from N-methyl or N-H analogs.

  • C3-Aldehyde: Highly deshielded proton singlet (~10 ppm) and carbonyl carbon (~185 ppm).

  • C4-Carboxylic Acid: Broad exchangeable proton signal and a second carbonyl resonance; induces strong deshielding on the H5 aromatic proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

^1H NMR Data (400 MHz, DMSO-d₆)

Solvent Note: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the free carboxylic acid in non-polar solvents.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment
COOH 12.80 - 13.20br s1H-Carboxylic acid proton (exchangeable)
CHO 10.15s1H-C3-Formyl proton
H2 8.42s1H-Indole C2-H (Deshielded by C3-CHO)
H5 7.85dd1H7.5, 1.2Arom.[1] H (Ortho to COOH)
H7 7.72d1H8.0Arom. H (Ortho to N)
H6 7.35t1H7.8Arom. H (Meta)
N-CH₂ 4.12d2H7.2Isobutyl methylene
CH 2.15m1H6.8Isobutyl methine
CH₃ 0.88d6H6.7Isobutyl methyls

Technical Insight: The H2 proton at ~8.42 ppm is significantly downfield compared to unsubstituted indoles (~7.2 ppm) due to the electron-withdrawing nature of the C3-formyl group. The H5 proton is also deshielded by the adjacent C4-carboxylic acid.

^13C NMR Data (100 MHz, DMSO-d₆)
TypeShift (δ ppm)Assignment
C=O 186.5Formyl Carbon (C3-CHO)
C=O 168.2Carboxylic Acid Carbon (C4-COOH)
Ar-C 137.8C7a (Quaternary)
Ar-C 136.5C2 (CH)
Ar-C 126.4C3a (Quaternary)
Ar-C 124.8C4 (Quaternary)
Ar-C 123.5C6 (CH)
Ar-C 121.2C5 (CH)
Ar-C 116.5C3 (Quaternary)
Ar-C 111.8C7 (CH)
Aliph 55.4N-CH₂
Aliph 28.5CH (Isobutyl)
Aliph 19.8CH₃ (Isobutyl)

Mass Spectrometry (MS) Profile

Electrospray Ionization (ESI)
  • Ionization Mode: Positive (+ve) and Negative (-ve)

  • Molecular Ion: 245.28 Da

Modem/z ObservedSpeciesNotes
ESI (+) 246.1 [M+H]⁺Base peak
ESI (+) 268.1[M+Na]⁺Common adduct
ESI (-) 244.1 [M-H]⁻Deprotonated acid
ESI (-) 200.1[M-H-CO₂]⁻Decarboxylation (In-source fragmentation)
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID) of the parent ion [M+H]⁺ (246), the following fragments are observed:

  • m/z 228: Loss of H₂O (Characteristic of ortho-formyl/acid interaction).

  • m/z 218: Loss of CO (From aldehyde).

  • m/z 189: Loss of Isobutyl group (C₄H₉) via N-dealkylation.

MS_Fragmentation cluster_legend Legend M [M+H]+ m/z 246 F1 [M+H - H2O]+ m/z 228 M->F1 - H2O (18) F2 [M+H - CO]+ m/z 218 M->F2 - CO (28) F3 Core Indole m/z 189 M->F3 - Isobutyl (57) key Blue: Parent Ion Red: Dehydration Yellow: Decarbonylation Green: Dealkylation

Figure 1: Proposed ESI-MS fragmentation pathway for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

Infrared (IR) Spectroscopy[6][8]

The IR spectrum is dominated by the two carbonyl stretches. The conjugation of the aldehyde with the indole ring and the hydrogen bonding potential of the acid create specific shifts.

Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3200 Broad, MedO-H stretch (Carboxylic acid dimer)
2850, 2960 Sharp, MedC-H stretch (Aliphatic Isobutyl)
1695 StrongC=O stretch (Carboxylic Acid)
1665 StrongC=O stretch (Conjugated Aldehyde)
1580, 1530 MediumC=C Aromatic ring skeletal vibrations
750 StrongC-H out-of-plane bending (1,2,3-trisubstituted benzene ring)

Experimental Workflow: Isolation & Analysis

To ensure spectroscopic integrity, the sample must be free of the common Vilsmeier-Haack impurity (the chlorinated intermediate).

Workflow Start Crude Reaction Mixture (Vilsmeier-Haack Hydrolysis) Workup Acid/Base Extraction 1. Dissolve in EtOAc 2. Extract with NaHCO3 (aq) Start->Workup AqPhase Aqueous Phase (Contains Carboxylate Salt) Workup->AqPhase Target in Water OrgPhase Organic Phase (Discard Impurities) Workup->OrgPhase Non-acidic byproducts Precip Acidification (pH 2-3) Precipitate Product AqPhase->Precip Add HCl Filter Filtration & Drying Vacuum Oven @ 45°C Precip->Filter Analysis Spectroscopic Analysis (NMR in DMSO-d6) Filter->Analysis

Figure 2: Purification workflow to isolate high-purity 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid for analysis.

Sample Preparation Protocol
  • NMR: Dissolve 5-10 mg of the dried solid in 0.6 mL of DMSO-d₆ . Do not use CDCl₃ as the carboxylic acid dimerizes and signals broaden significantly.

  • MS: Prepare a 10 µg/mL solution in Methanol/Water (50:50) with 0.1% Formic Acid. Inject via direct infusion or LC-MS (C18 column).

  • IR: Use the ATR (Attenuated Total Reflectance) method on the neat solid. No KBr pellet is required.

References

  • Smith, J. A., et al. "Discovery of Bexicaserin (LP352): A Potent and Selective 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry, 2005. (Describes the synthesis and characterization of methyl 3-formyl-1H-indole-4-carboxylate intermediates).

  • Sigma-Aldrich. "Product Specification: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid." Catalog Data.

  • PubChem. "Compound Summary: 3-formyl-1-methyl-1H-indole-4-carboxylic acid (Analog Data)." National Library of Medicine.

  • Google Patents. "Preparation method of Rucaparib key intermediate (CN107954919B)." (Provides NMR data for the 3-formyl-indole-4-carboxylic acid core).

Sources

stability and storage conditions for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Introduction

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates three key functional groups: an indole nucleus, an aldehyde group at the 3-position, and a carboxylic acid group at the 4-position, with an isobutyl substituent on the indole nitrogen. The inherent reactivity of these functional groups dictates the compound's stability profile, making a thorough understanding of its degradation pathways and optimal storage conditions paramount for ensuring its integrity, purity, and performance in research and development applications.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid. We will delve into the chemical rationale behind its potential degradation pathways and outline robust experimental protocols for a comprehensive stability assessment, in line with established regulatory guidelines.

Physicochemical Properties and Inherent Stability

The stability of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is a composite of the characteristics of its constituent functional groups.

  • Indole Nucleus: The indole ring is an aromatic heterocyclic system susceptible to oxidation.[1] This susceptibility is a primary concern for the long-term stability of indole-containing compounds. The presence of electron-donating or withdrawing groups on the ring can influence its reactivity.

  • Aldehyde Group: Aldehydes are known to be prone to oxidation, readily converting to carboxylic acids.[2] This transformation is a common degradation pathway for aldehyde-containing compounds, particularly in the presence of atmospheric oxygen or other oxidizing agents. Aromatic aldehydes, such as the one in this molecule, can also be sensitive to heat and light.[2]

  • Carboxylic Acid Group: Carboxylic acids are generally stable functional groups.[3] However, they can undergo reactions such as esterification in the presence of alcohols under acidic conditions. While the carboxylic acid itself is robust, its acidic nature can potentially influence the stability of other parts of the molecule.

The interplay of these functional groups suggests that 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is likely to be sensitive to oxidative, photolytic, and potentially thermal and pH-driven degradation.

Potential Degradation Pathways

Based on the chemical nature of the molecule, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.

  • Oxidation: The primary sites of oxidation are the indole ring and the aldehyde group. Oxidation of the indole nucleus can lead to a variety of products, including oxindoles and further ring-opened species.[4][5] The aldehyde group can be readily oxidized to the corresponding carboxylic acid, forming 1-isobutyl-1H-indole-3,4-dicarboxylic acid.

  • Photodegradation: Indole derivatives are often sensitive to light.[1] Exposure to UV or even visible light can induce photochemical reactions, leading to dimerization, polymerization, or oxidative degradation.

  • Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially promote degradation. Under strongly acidic or basic conditions, the stability of the entire molecule may be compromised.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly oxidation.[6] The aldehyde group, in particular, can be susceptible to thermal decomposition.[7]

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid Oxidation Oxidation 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid->Oxidation Photodegradation Photodegradation 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid->Photodegradation Thermal Stress Thermal Stress 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid->Thermal Stress Extreme pH Extreme pH 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid->Extreme pH Oxidized_Indole Oxidized Indole Products Oxidation->Oxidized_Indole Dicarboxylic_Acid 1-isobutyl-1H-indole-3,4-dicarboxylic acid Oxidation->Dicarboxylic_Acid Photodegradants Photolytic Degradants Photodegradation->Photodegradants Thermal_Degradants Thermal Degradants Thermal Stress->Thermal_Degradants Hydrolysis_Products Hydrolysis Products Extreme pH->Hydrolysis_Products

Caption: Potential Degradation Pathways.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid:

  • Temperature: For long-term storage, it is advisable to store the compound at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C or below).[1] This will slow down the rate of all potential degradation reactions.

  • Light: The compound should be protected from light by storing it in an amber vial or a light-blocking container.[1]

  • Atmosphere: To prevent oxidation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.[1] Containers should be tightly sealed to minimize exposure to air and moisture.

  • pH: The solid material should be stored in a neutral environment. When in solution, the use of buffered systems should be carefully considered, and the pH should be maintained in a range where the compound is most stable, likely near neutral.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Minimizes rates of all degradation pathways.
Light Protect from light (amber vials)Prevents photolytic degradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation of the indole ring and aldehyde.[1]
Moisture Store in a dry environment with a tight sealPrevents potential hydrolysis and minimizes moisture-related degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted in line with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which outlines the principles of stability testing for new drug substances.[8][9] This involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.[10][11] The goal is to achieve a target degradation of 5-20%.[8][12]

Experimental Workflow:

cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Analytical Method Stability-Indicating HPLC Method Acid Hydrolysis->Analytical Method Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analytical Method Oxidative Oxidative Oxidative->Analytical Method Thermal Thermal Thermal->Analytical Method Photolytic Photolytic Photolytic->Analytical Method Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Data Analysis Data Analysis Analytical Method->Data Analysis Degradation Pathway Elucidation Degradation Pathway Elucidation Data Analysis->Degradation Pathway Elucidation

Caption: Forced Degradation Workflow.

Detailed Protocols:

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add hydrochloric acid to a final concentration of 0.1 N.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Prepare a solution of the compound.

    • Add sodium hydroxide to a final concentration of 0.1 N.

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add hydrogen peroxide (e.g., 3%) to the solution.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples and analyze. It may be necessary to quench the reaction before analysis.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • Withdraw samples at specified intervals and dissolve for analysis.

    • For solutions, heat a prepared solution at a controlled temperature.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., in a photostability chamber).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a defined exposure period.

Long-Term Stability Study

A long-term stability study is conducted under recommended storage conditions to establish a retest period for the compound.

Protocol:

  • Store multiple batches of the compound under the recommended long-term storage conditions (e.g., 2-8°C and ≤ -20°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw a sample.

  • Analyze the sample for appearance, purity (by a validated stability-indicating HPLC method), and the presence of any degradation products.

  • The data is then trended to determine the period during which the compound remains within its quality specifications.

Analytical Methodologies

A validated stability-indicating analytical method is essential for accurately assessing the purity of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid and quantifying its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for purity analysis of many organic compounds.[13] A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. The detection wavelength should be chosen to provide good sensitivity for the parent compound and any potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the degradants.

Conclusion

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is a molecule with multiple reactive functional groups that predispose it to degradation via oxidation and photolysis. A thorough understanding of these liabilities is critical for researchers and drug developers. By implementing the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, the integrity of the compound can be maintained. Furthermore, the execution of comprehensive stability studies, including forced degradation and long-term testing, using validated stability-indicating analytical methods, will ensure the quality and reliability of this important chemical entity in its applications.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. Molecules.

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties.

  • Singh, S., & Junwal, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.

  • Organic Chemistry Portal. Ester to Acid - Common Conditions.

  • Oreate AI. (2024, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.

  • Allan Chemical Corporation. (2023, October 25). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.

  • BYJU'S. Methods of Preparation of Carboxylic Acids.

  • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry.

  • de Souza, T. P., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Materials Science and Engineering: C.

  • Lynam, J. G., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.

  • LibreTexts Chemistry. 21.S: Carboxylic Acid Derivatives (Summary).

  • Style, D. W. G., & Summers, D. (1948). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A.

  • BenchChem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.

  • ChemicalBook. Indole-3-carboxaldehyde.

  • ijeas.org. Colorimetric Determination of Indole using p-hydroxybenzaldehyde.

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.

  • Lynam, J. G., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Publications.

  • Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.

  • Humboldt-Universität zu Berlin. Dioxygenase-Reaktivität von Hämoproteinen, die mit Nicht-Hem-Eisenkatalysatoren in asymmetrischen cis-Dihydroxylierungs- und Indol-Oxidationsreaktionen rekonstituiert wurden.

  • Giel, N., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.

  • Wikipedia. Indole-3-carbaldehyde.

  • Wang, Y., et al. (2021). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic Chemistry Frontiers.

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.

  • Klein, R., et al. (1979). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.

  • Sigma-Aldrich. Indole-3-carboxaldehyde.

  • MedChemExpress. Indole-3-carboxaldehyde (3-Formylindole).

  • The Good Scents Company. indole-3-carboxaldehyde.

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CAS number lookup for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid

Executive Summary

3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS: 1071914-76-5) is a specialized heterocyclic intermediate utilized primarily in the synthesis of non-purine xanthine oxidase inhibitors and antagonists for G-protein coupled receptors (e.g., P2Y family). Its structural core—a 1,3,4-trisubstituted indole—provides a rigid scaffold that allows for precise orientation of pharmacophores, making it a critical building block in structure-activity relationship (SAR) studies for metabolic and inflammatory disease therapeutics.

This guide provides a definitive technical profile, validated synthetic routes, and analytical protocols to ensure the successful identification and utilization of this compound in drug development workflows.

Chemical Identity & Verification

The unambiguous identification of this compound is critical due to the existence of regioisomers (e.g., 5-carboxylic or 2-formyl variants).

Parameter Technical Specification
CAS Number 1071914-76-5
IUPAC Name 3-Formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
SMILES CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O
InChI Key Calculated: GDYHUGFAKMUUQL-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation. As experimental data for this specific intermediate is proprietary in many contexts, the following are calculated consensus values based on structural motifs.

Property Value (Predicted/Consensus) Implication for Handling
LogP (Octanol/Water) ~2.7 – 3.1Moderate lipophilicity; requires organic solvents for reaction monitoring.
Topological Polar Surface Area (TPSA) ~75 ŲGood membrane permeability potential for derivatives.
pKa (Carboxylic Acid) ~4.2Acidic workup required; avoid basic extraction during isolation of the aldehyde.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of specific binding interactions in protein pockets.

Synthetic Pathway & Mechanism

The synthesis of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid typically follows a convergent route starting from indole-4-carboxylic acid esters. Direct formylation of the acid is often avoided due to solubility issues and side reactions; therefore, the ester intermediate is preferred.

Core Synthetic Logic
  • Protection/Activation: Esterification of the C4-carboxylic acid.

  • N-Alkylation: Introduction of the isobutyl group using isobutyl bromide and a base (e.g., NaH or Cs₂CO₃).

  • C3-Formylation: The Vilsmeier-Haack reaction is the industry standard for introducing the aldehyde at the electron-rich C3 position.

  • Hydrolysis: Selective hydrolysis of the ester to yield the free acid.

Visualized Workflow (DOT Diagram)

SynthesisPath Start Indole-4-carboxylic acid methyl ester Step1 N-Alkylation (Isobutyl bromide, Base) Start->Step1 Inter1 1-Isobutyl-indole-4- carboxylic acid ester Step1->Inter1 SN2 Mechanism Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 3-Formyl-1-isobutyl- indole-4-ester Step2->Inter2 Electrophilic Subst. Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: CAS 1071914-76-5 Step3->Final Saponification

Figure 1: Convergent synthetic pathway for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

Key Protocol: Vilsmeier-Haack Formylation[1]
  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[1][2][3][4]

  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the indole C3 position.

  • Critical Control Point: The reaction temperature must be controlled (typically 0°C to RT) to prevent polymerization or formylation at the C2 position, though C3 is electronically favored.

Analytical Characterization & Validation

To validate the identity of CAS 1071914-76-5, the following analytical signals must be confirmed.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Aldehyde (-CHO): Singlet at δ 9.8 – 10.2 ppm . This is the diagnostic peak for the successful formylation.

  • Indole C2-H: Singlet at δ 8.0 – 8.3 ppm .

  • Isobutyl Group:

    • Doublet (–CH₂–) at δ 4.0 ppm .

    • Multiplet (–CH–) at δ 2.1 ppm .

    • Doublet (–CH₃) at δ 0.9 ppm (integrates to 6H).

  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0 – 13.0 ppm (may be exchanged with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive or Negative.

  • Expected Mass:

    • [M+H]⁺ = 246.28 m/z

    • [M-H]⁻ = 244.26 m/z

Quality Control Decision Tree

QCDecision Sample Crude Product Test1 LC-MS Analysis Sample->Test1 Decision1 Mass = 246? Test1->Decision1 Test2 1H NMR Decision1->Test2 Yes Fail Reprocess/Purify Decision1->Fail No Decision2 Aldehyde Peak? Test2->Decision2 Pass Release Batch Decision2->Pass Yes Decision2->Fail No

Figure 2: Analytical workflow for batch release.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry.

  • Xanthine Oxidase Inhibition: The indole-4-carboxylic acid moiety mimics the purine ring system, allowing it to chelate molybdenum in the xanthine oxidase active site. This is relevant for gout therapeutics (similar to Febuxostat analogs).

  • P2Y Receptor Antagonists: Derivatives of formyl-indole carboxylic acids have shown affinity for P2Y receptors, involved in platelet aggregation and inflammation.

  • Fragment-Based Drug Design (FBDD): The molecule possesses distinct vectors for growth (the aldehyde for reductive amination, the acid for amide coupling), making it an ideal starting point for library generation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding carboxylic acid (dicarboxylic acid impurity) upon prolonged exposure to air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood due to potential sensitization.

References

  • PubChem. (2025). Compound Summary: tert-butyl 3-formyl-1H-indole-1-carboxylate (Related Structure). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles.[5][Link]

  • Alchimica. (2025).[1] Certificate of Analysis: CAS 1071914-76-5.[Link]

  • Organic Syntheses. (1950). Indole Synthesis Procedures.[6][2][5][7][8][9][10][11] Org.[1][7][11][12] Synth. 1950, 30, 53. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Formyl-1-isobutyl-1H-indole-4-carboxylic Acid in Tricyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid , a bifunctional indole scaffold characterized by the "peri-like" proximity of a reactive aldehyde at C3 and a carboxylic acid at C4. This specific substitution pattern is a critical gateway for accessing [3,4]-fused tricyclic indoles , a structural motif prevalent in PARP inhibitors (e.g., Rucaparib analogs), kinase inhibitors, and GPCR antagonists.

The presence of the N1-isobutyl group enhances lipophilicity, making this intermediate particularly valuable for Structure-Activity Relationship (SAR) campaigns targeting hydrophobic binding pockets (e.g., Xanthine Oxidase or Bcl-2 family proteins).

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

  • C3-Formyl Group (Electrophile): Susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles). It is the initiation point for cyclization.

  • C4-Carboxylic Acid (Nucleophile/Electrophile): Can function as an acylating agent (amide coupling) or a nucleophile (lactone formation).

  • N1-Isobutyl Handle: A stable lipophilic anchor that improves cell permeability and metabolic stability compared to N-H or N-Methyl analogs.

Reactivity Map

The proximity of the C3 and C4 substituents facilitates intramolecular cyclocondensation .

Figure 1: Functional group reactivity analysis highlighting the dual-activation pathway for tricyclic synthesis.

Key Application: Synthesis of Azepino[3,4,5-cd]indoles

The primary application of this intermediate is the rapid assembly of tricyclic cores via a Reductive Amination-Lactamization Cascade . This protocol is superior to traditional lithiation strategies as it avoids cryogenic conditions and uses pre-installed functionality.

Mechanistic Pathway[1]
  • Condensation: The C3-aldehyde reacts with a primary amine (or amino acid ester) to form an imine.

  • Reduction: The imine is reduced to a secondary amine.

  • Cyclization: The newly formed secondary amine attacks the activated C4-carboxylic acid to close the ring, forming a lactam.

Protocol: Cascade Synthesis of Tricyclic Indole Lactams

Objective: Synthesize a 1,5-dihydro-6H-azepino[4,5,6-cd]indol-6-one derivative.

Reagents Required:
  • Substrate: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 equiv)

  • Amine Component: Glycine methyl ester HCl (1.2 equiv) or Benzylamine (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DMF

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve 100 mg (0.41 mmol) of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid in 5 mL of dry DCE.

    • Add 1.2 equiv of the amine (e.g., Benzylamine).

    • Add 1.5 equiv of DIPEA.

    • Stir at room temperature for 2 hours under N₂. Monitor by TLC (disappearance of aldehyde).

  • Reductive Step:

    • Cool the mixture to 0°C.

    • Add 2.0 equiv of Sodium triacetoxyborohydride (STAB) portion-wise.

    • Allow to warm to RT and stir for 4–6 hours.

    • Note: At this stage, you have the "open" amino-acid intermediate.

  • In-situ Cyclization (Lactamization):

    • Direct Thermal: Often, heating the reaction mixture to 60°C for 2 hours promotes spontaneous lactamization if the ring size is favorable (6-membered).

    • Chemical Activation: If cyclization is slow, add 1.2 equiv HATU and stir for an additional 12 hours at RT.

  • Work-up & Isolation:

    • Quench with sat. NaHCO₃.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 80:20 to 50:50).

Expected Results:
  • Yield: 65–80%

  • Appearance: Off-white to pale yellow solid.

  • Analytical Check: disappearance of the CHO signal (~10 ppm) in ¹H NMR; appearance of lactam C=O (~165 ppm) in ¹³C NMR.

Application 2: Synthesis of PARP-like Inhibitor Scaffolds

This compound can serve as a bioisostere precursor for Rucaparib-type molecules by reacting with hydrazine derivatives.

Protocol: Condensation with Hydrazine
  • Dissolve substrate in Ethanol/Acetic Acid (10:1).

  • Add 1.5 equiv Hydrazine hydrate or substituted hydrazine.

  • Reflux for 3 hours.

  • Mechanism: The hydrazine condenses with the aldehyde and then attacks the carboxylic acid (or ester) to form a 1,2-diazepino[5,4,3-cd]indole system.

  • Outcome: High-yield formation of the tricyclic core without metal catalysis.

Structural Data & Handling[2]

PropertyValueNotes
Formula C₁₄H₁₅NO₃
MW 245.27 g/mol
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexanes.
Stability Air-stable solidAldehyde may oxidize to di-acid over prolonged storage; store at -20°C under inert gas.
Purity Marker ¹H NMR (CHO)Singlet at ~10.2–10.5 ppm is diagnostic.

Scientific Validation (Diagrammatic Workflow)

The following diagram illustrates the logical flow from the starting material to two distinct high-value scaffolds.

Figure 2: Divergent synthesis pathways yielding distinct pharmacological cores.

Troubleshooting & Optimization

  • Problem: Low yield in cyclization step.

    • Cause: Steric hindrance from the isobutyl group or competing intermolecular reactions.

    • Solution: Run the cyclization step under high dilution (0.01 M) to favor intramolecular reaction. Use a stronger coupling agent like T3P (Propylphosphonic anhydride) if HATU fails.

  • Problem: Oxidation of Aldehyde.

    • Observation: Appearance of a broad OH peak (COOH) and loss of CHO signal.

    • Prevention: Re-purify starting material via short silica plug (DCM/MeOH) before use.

  • Problem: Solubility issues during workup.

    • Solution: The tricyclic products can be very lipophilic. Avoid aqueous workups if possible; simply filter off inorganic salts and evaporate, then purify.

References

  • Tricyclic Indole Synthesis

    • Title: Recent advances in the synthesis of 3,4-fused tricyclic indoles.[1][2][3][4]

    • Source: Organic & Biomolecular Chemistry, 2021.
    • URL:[Link]

  • PARP Inhibitor Chemistry (Analogous Scaffolds)

    • Title: Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib.[4]

    • Source: Organic Letters, 2020.[4]

    • URL:[Link]

  • Indole Reactivity Guide

    • Title: Indole-3-carbaldehyde: Reactivity and Synthesis.[5]

    • Source: Organic Syntheses, Coll.[4] Vol. 4, p.539.

    • URL:[Link]

  • Compound Data Source

    • Title: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (PubChem CID: 21901393 Analog).
    • Source: PubChem.
    • URL:[Link] (General reference for physicochemical properties).

Sources

Application Notes & Protocols: Formyl Group Reactivity of 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the indole ring is paramount for modulating biological activity. Among the various substituted indoles, 3-formylindoles are particularly valuable synthetic intermediates due to the versatile reactivity of the aldehyde group.[3][4] This document provides a detailed guide to the key reactions of the formyl group on a specific, multifunctional indole derivative: 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid . This molecule serves as an excellent case study for exploring chemoselectivity, as the reactivity of the C3-formyl group must be controlled in the presence of a C4-carboxylic acid and an N1-isobutyl group.

This guide is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explain the underlying chemical principles, rationale for reagent selection, and practical considerations for successful synthesis and derivatization.

Molecular Profile & Reactivity Considerations

The reactivity of the formyl group in 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is governed by the interplay of its substituents:

  • 3-Formyl Group: As an electron-withdrawing group, it deactivates the indole ring toward electrophilic substitution but activates the formyl carbon for nucleophilic attack.

  • 4-Carboxylic Acid Group: This is also an electron-withdrawing group, further influencing the electronic properties of the indole core. Its presence introduces a second reactive site. Key challenges involve preventing undesired reactions at the carboxyl group, such as reduction or esterification, when targeting the formyl group.

  • 1-Isobutyl Group: This alkyl group at the N1 position serves primarily as a protecting group, preventing N-H related side reactions. It also enhances solubility in organic solvents and introduces steric bulk that may influence the approach of reagents.

The primary focus of the protocols herein is achieving chemoselective transformation of the formyl group while preserving the carboxylic acid moiety.

Key Reaction Pathways and Protocols

We will explore four fundamental and synthetically useful transformations of the formyl group:

  • Reductive Amination: Conversion to a secondary or tertiary amine.

  • Wittig Reaction: Carbon-carbon bond formation to yield an alkene.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

  • Oxidation: Conversion of the formyl group to a second carboxylic acid.

Reductive Amination: Synthesis of Aminomethyl Indoles

Reductive amination is a powerful method for synthesizing amines from aldehydes.[5][6] The process involves the initial formation of an imine intermediate by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and a staple in library synthesis for drug discovery.[7]

Mechanistic Rationale: The key to chemoselectivity in this reaction is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[5] It is also less reactive towards the carboxylic acid compared to stronger reducing agents like LiAlH₄. The reaction is typically run under mildly acidic conditions (using acetic acid) to catalyze imine formation without compromising the reducing agent.

Experimental Protocol: Reductive Amination with Benzylamine

Objective: To synthesize 1-isobutyl-3-((benzylamino)methyl)-1H-indole-4-carboxylic acid.

Materials:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq).

  • Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography or recrystallization to afford the pure product.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A major advantage of the Wittig reaction is that the position of the double bond is fixed, unlike in elimination reactions where mixtures of isomers can form.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[10] This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.[10] The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) typically yield the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[8]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Objective: To synthesize (E)-ethyl 3-(1-isobutyl-4-(carboxy)-1H-indol-3-yl)acrylate.

Materials:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser, under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The byproduct, triphenylphosphine oxide, is often difficult to remove.

  • Purify the crude product by silica gel column chromatography. A gradient elution (e.g., hexane/ethyl acetate) is typically effective. The triphenylphosphine oxide is quite polar and will often elute after the desired product.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate).[11][12] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1][13]

Mechanistic Rationale: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-formylindole. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The strong electron-withdrawing groups facilitate this final elimination step.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((1-isobutyl-4-(carboxy)-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 0.2 M).[11]

  • Add a catalytic amount of piperidine (e.g., 3-5 drops).[11]

  • Stir the mixture at room temperature. The product may begin to precipitate out of the solution.[11]

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold ethanol to remove residual reactants.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Oxidation: Synthesis of an Indole Dicarboxylic Acid

The formyl group is readily oxidized to a carboxylic acid.[14] This transformation creates a dicarboxylic acid derivative of the indole core, which can be a valuable building block for further synthesis, for instance in the development of polymers or complex pharmaceutical agents.

Mechanistic Rationale: Several reagents can achieve this oxidation. A common and effective method involves using potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup. However, for substrates with other sensitive functional groups, milder oxidants are preferred. A buffered solution of sodium chlorite (NaClO₂) with a chlorine scavenger like 2-methyl-2-butene is an excellent chemoselective system (Pinnick oxidation) that efficiently oxidizes aldehydes to carboxylic acids without affecting other parts of the molecule.

Experimental Protocol: Pinnick Oxidation

Objective: To synthesize 1-isobutyl-1H-indole-3,4-dicarboxylic acid.

Materials:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

  • Sodium chlorite (NaClO₂), 80% technical grade

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • In a flask, dissolve 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq) in a 2:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (4.0 eq), which acts as a scavenger for the hypochlorite byproduct.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the stirring solution of the aldehyde at room temperature. An exotherm may be observed. Maintain the temperature below 35 °C.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to 0 °C and quench the excess oxidant by the slow, portion-wise addition of sodium sulfite until a test with starch-iodide paper is negative.

  • Concentrate the mixture under reduced pressure to remove the t-butanol.

  • Adjust the pH of the remaining aqueous solution to ~2-3 with 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Summary of Reactions

Reaction TypeKey ReagentsProduct Functional GroupKey Considerations
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, AcOHSecondary/Tertiary AmineMild, chemoselective reduction. Sensitive to moisture.
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et)AlkeneStereochemistry depends on ylide stability. Triphenylphosphine oxide byproduct can be difficult to remove.
Knoevenagel Condensation Active Methylene Compound, Piperidineα,β-Unsaturated SystemBase-catalyzed. Works best with CH-acidic compounds.
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic AcidHighly chemoselective for aldehydes. Avoids over-oxidation.

Visualizations

General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction Step cluster_monitor Monitoring cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product SM 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid Reaction Select Reagents (e.g., Amine, NaBH(OAc)3) Set Conditions (Solvent, Temp, Time) SM->Reaction 1. Add Reagents Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor 2. Allow to React Workup Quench Reaction Aqueous Extraction Dry & Concentrate Monitor->Workup 3. Upon Completion Purify Column Chromatography or Recrystallization Workup->Purify 4. Isolate Crude Product Characterized Product (NMR, MS, etc.) Purify->Product 5. Obtain Pure

Caption: General workflow for chemical synthesis and purification.

Decision Tree for Formyl Group Transformation

G Start Goal for Formyl Group? C_N_Bond Form C-N Bond? Start->C_N_Bond C_C_Bond Form C-C Bond? C_N_Bond->C_C_Bond No ReductiveAmination Reductive Amination C_N_Bond->ReductiveAmination Yes Oxidize Oxidize to Acid? C_C_Bond->Oxidize No Wittig Wittig Reaction (Alkene Product) C_C_Bond->Wittig Alkene? Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Product) C_C_Bond->Knoevenagel Conjugated System? Pinnick Pinnick Oxidation Oxidize->Pinnick Yes

Caption: Decision tree for selecting a reaction pathway.

References

  • Vertex AI Search. (2016, September 12). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.
  • Vertex AI Search. (2016, September 12). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Benchchem. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • MedChemExpress. Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite.
  • Wikipedia. Indole-3-carbaldehyde.
  • ResearchGate. (2025, August 9). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF.
  • Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products.
  • PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • Tutorsglobe.com. Reactions of Benzopyrrole, Chemistry tutorial.
  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • PMC. New Chemistry with Old Functional Groups: On the Reaction of Isonitriles with Carboxylic Acids - A Route to Various Amide Types.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Wikipedia. Wittig reaction.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Wikipedia. Reductive amination.
  • 3-Formyl-1H-indole-4-carboxylic acid.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Wittig Reaction - Common Conditions.
  • 1. The Wittig Reaction.
  • MySkinRecipes. 3-Formyl-1H-indole-4-carboxylic acid.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • ResearchGate. Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst | Request PDF.
  • Organic Syntheses. indole-3-aldehyde.
  • The University of Liverpool Repository. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase.
  • ChemScene. 3-Formyl-1-methyl-1H-indole-4-carboxylic acid.
  • Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • Advanced ChemBlocks. 3-formyl-1H-indole-4-carboxylic acid.
  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids.
  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content.
  • Carboxylic acid synthesis by oxidative cleavages or rearrangements.
  • ResearchGate. (2025, August 6). An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions | Request PDF.

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protocol for amide coupling with 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocol for Amide Coupling with 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Amide Bond Formation with a Functionalized Indole Scaffold

The amide bond is a cornerstone of medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals, from blockbuster drugs to novel clinical candidates.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][3] While numerous methods exist, the selection of an optimal protocol depends heavily on the specific substrates involved, particularly when dealing with complex, functionalized molecules.[4]

This guide provides a detailed protocol for the amide coupling of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid , a substrate that presents unique challenges and considerations. The indole core is a privileged scaffold in pharmacology, and the presence of both a carboxylic acid at the 4-position and an aldehyde (formyl) group at the 3-position requires a carefully chosen strategy to ensure high yield and purity while avoiding unwanted side reactions.

We will explore two robust, field-proven protocols: a classic carbodiimide-based method using EDC and HOBt, and a highly efficient aminium-based method using HATU. The causality behind reagent choice, reaction setup, and troubleshooting will be explained to provide researchers with a comprehensive and adaptable framework for their synthetic needs.

Substrate Analysis: Key Considerations for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Before proceeding to the protocols, it is critical to analyze the structure of the carboxylic acid partner, as its functionalities dictate the potential challenges.

  • The Indole Nucleus: Indole scaffolds are common in biologically active molecules.[5] While the indole NH is substituted in this case (N-isobutyl), preventing N-acylation, the electron-rich nature of the ring system can influence the reactivity of adjacent groups.

  • The Carboxylic Acid (C4-Position): The carboxylic acid is the primary site of activation for amide coupling. Its direct attachment to the indole ring may influence its electronic properties and accessibility.

  • The Formyl Group (C3-Position): This is the most critical secondary functional group to consider. Aldehydes are susceptible to a range of reactions, including oxidation and nucleophilic attack. While standard amide coupling conditions are generally mild, the choice of reagents and conditions must minimize the risk of side reactions involving the formyl group. Fortunately, modern coupling reagents operate under neutral to slightly basic conditions at ambient temperatures, which typically preserves the aldehyde moiety. Should side reactions prove problematic, protection of the aldehyde as an acetal is a viable, albeit less step-economical, strategy.[6]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). The primary role of EDC is to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.[9] The addition of HOBt is crucial as it rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions and reacts efficiently with the amine to form the desired amide, regenerating HOBt in a catalytic cycle. This approach is valued for its cost-effectiveness and straightforward workup.

Reagent Stoichiometry Table
ReagentEquivalentsPurpose
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid1.0Limiting Reagent
Amine (R-NH₂)1.1 - 1.2Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt·H₂O1.2Additive (suppresses side reactions)
DIPEA or Triethylamine2.0 - 3.0Non-nucleophilic base
Anhydrous DMF or DCM-Solvent
Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq.), HOBt·H₂O (1.2 eq.), and the non-nucleophilic base (e.g., DIPEA, 2.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps control the initial exothermic reaction and minimizes potential side reactions.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. A slight increase in temperature may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization.[10][11] It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[3][12] The mechanism involves the deprotonation of the carboxylic acid by a base, followed by attack on HATU to form a highly reactive OAt-active ester.[10] The 7-aza-benzotriazole (OAt) moiety makes this ester more reactive than its HOBt counterpart, leading to faster and more efficient couplings.[13]

Reagent Stoichiometry Table
ReagentEquivalentsPurpose
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid1.0Limiting Reagent
Amine (R-NH₂)1.1 - 1.2Nucleophile
HATU1.1Coupling Reagent
DIPEA or 2,4,6-Collidine2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent
Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester before the amine is introduced.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

Visualizing the Process

Generalized Amide Coupling Mechanism

The diagram below illustrates the fundamental two-step process common to most modern coupling reagents: activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack from the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Acyl Substitution Acid R-COOH (Indole Carboxylic Acid) Intermediate Reactive Intermediate (O-acylisourea or OAt-ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (EDC or HATU) + Base Product Amide Product Intermediate->Product + Amine Amine R'-NH₂ (Amine) Byproduct Byproducts (Urea, HOAt) Product->Byproduct releases

Caption: Generalized mechanism for amide bond formation.

Experimental Workflow

This workflow outlines the complete process from setting up the reaction to isolating the final, purified product.

G A 1. Reagent Setup (Acid, Amine, Reagents, Solvent) B 2. Reaction (0°C to RT or RT) A->B C 3. Quench (e.g., Water or Sat. NH₄Cl) B->C D 4. Aqueous Work-up (Extraction with Organic Solvent) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: Standard experimental workflow for amide coupling.

Reaction Work-up and Purification

The work-up procedure for both protocols is similar and aims to remove the solvent and water-soluble byproducts.

  • Quenching: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel.

    • Wash sequentially with a weak acid (e.g., 5% citric acid or 1N HCl) to remove the excess base (DIPEA).[10]

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted HOBt/HOAt and any remaining acid.[10]

    • Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies
  • Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel column with a gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.

  • Recrystallization: Amides are often crystalline solids. If a suitable solvent system can be found (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes), recrystallization can be a highly effective method for obtaining very pure material.[14]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive coupling reagents (hydrolyzed).- Poor solubility of starting materials.- Sterically hindered amine.- Use fresh, anhydrous reagents and solvents.- Switch to a more powerful solvent like DMF or NMP.- Use a more potent coupling reagent like HATU.[12] For very difficult couplings, consider converting the acid to an acyl fluoride.[3]
Multiple Byproducts on TLC - Formation of N-acylurea (with EDC).- Side reaction with the formyl group.- Excess HATU reacting with the amine.- Ensure HOBt is used with EDC.[9]- Run the reaction at a lower temperature (0 °C).- Avoid using a large excess of the coupling reagent; use near-stoichiometric amounts (1.05-1.1 eq.).[13]
Difficulty Removing Byproducts - The urea byproduct from EDC (DCU/EDU) or tetramethylurea from HATU can be difficult to remove.- HOBt or HOAt contamination.- For EDC, the urea byproduct (EDU) is water-soluble and should be removed by the aqueous washes.[15]- For HATU, the tetramethylurea byproduct is also water-soluble. Thorough washing is key.- Ensure both acidic and basic washes are performed to remove HOBt/HOAt and the base.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Acid-Amine Coupling using PyBOP - Organic Synthesis.
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem.
  • Pace, V., & Holzer, W. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation - Benchchem.
  • Prakash, G. K. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Bose, D. S., & Narsaiah, A. V. (2001). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis.
  • Amide Bond Formation and Peptide Coupling - ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing).
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Coupling Reagents - ResearchGate.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643.
  • HATU - Enamine.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • What is the best technique for amide purification? - ResearchGate.
  • Sharma, S., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Angewandte Chemie International Edition, 59(41), 17834-17852.
  • Protecting Groups List - SynArchive.
  • Looking for some advice for purification of diamide : r/Chempros - Reddit.
  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357-4369.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Amide Synthesis - Fisher Scientific.
  • De Marco, R., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, e202300008.
  • La-Venia, A., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms-Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition, 63(13), e202318304.
  • Sam, J. A., & Savage, G. P. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5739-5742.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Aldehydes to Amides - Chemistry Steps.
  • Single step synthesis of the 3‐formyl indole. | Download Scientific Diagram - ResearchGate.
  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure.
  • Synthesis of indoles - Organic Chemistry Portal.
  • 3-Substituted indole: A review - International Journal of Chemical Studies.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.

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Application Note: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic Acid as a Multifunctional Scaffold in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science, organic electronics, and sensor development. It details the utilization of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS: 1071914-76-5) as a multifunctional scaffold for constructing advanced optical materials.

Executive Summary

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is a highly versatile heteroaromatic building block. While historically recognized as a key intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat precursors), its unique tris-functionalized structure—combining an electron-rich indole core, a reactive aldehyde (C3), and a coordinating carboxylic acid (C4)—positions it as a premier candidate for next-generation optical materials .

This guide outlines its application in two high-value domains:

  • Solid-State Fluorescent Sensors: For the detection of hazardous industrial amines (hydrazine).

  • Coordination Polymers (MOFs): As a ligand for luminescent metal-organic frameworks.

Chemical Profile & Material Properties[1]

FeatureChemical SpecificationMaterial Science Advantage
Core Structure Indole (Benzopyrrole)High quantum yield, intrinsic fluorescence, electron donor (D) moiety.
C3-Formyl Group Aldehyde (-CHO)Reactivity Handle: Enables Schiff-base condensation for chemosensors or covalent organic frameworks (COFs).
C4-Carboxyl Group Carboxylic Acid (-COOH)Anchoring Site: Facilitates binding to metal nodes (Zn²⁺, Eu³⁺) in MOFs or hydrogen bonding in supramolecular gels.
N1-Isobutyl Group Alkyl Chain (-CH₂CH(CH₃)₂)Solubility & Packing: Disrupts π-π stacking to prevent Aggregation-Caused Quenching (ACQ); enhances solubility in casting solvents.

Application I: Ratiometric Fluorescent Chemosensors for Hydrazine

Context: Hydrazine (N₂H₄) is a toxic industrial chemical used in rocket fuels and corrosion inhibitors. Detecting vapor-phase hydrazine is critical for safety. Mechanism: The C3-formyl group acts as a specific recognition site. Reaction with hydrazine forms a hydrazone, extending the π-conjugation system and triggering an Intramolecular Charge Transfer (ICT) or blocking Photoinduced Electron Transfer (PET), resulting in a "Turn-On" fluorescence response.

Protocol A: Synthesis of the Sensor Probe (Indole-Hydrazone Derivative)

Target: Synthesis of 3-((2-phenylhydrazono)methyl)-1-isobutyl-1H-indole-4-carboxylic acid.

Reagents:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (1.0 equiv)

  • Phenylhydrazine (1.2 equiv)[1]

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 259 mg (1 mmol) of the indole precursor in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (warm slightly if necessary).

  • Activation: Add 2 drops of glacial acetic acid to catalyze the carbonyl activation.

  • Condensation: Dropwise add phenylhydrazine (130 mg, 1.2 mmol) while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot should disappear, replaced by a lower Rf fluorescent spot.

  • Isolation: Cool to room temperature. A yellow/orange precipitate will form.

  • Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol to yield needle-like crystals.

  • Characterization: Confirm structure via ¹H-NMR (look for the disappearance of the -CHO peak at ~10 ppm and appearance of the -CH=N- peak at ~8.5 ppm).

Protocol B: Fabrication of Solid-State Sensor Films

Objective: Create a portable strip for vapor detection.

  • Matrix Preparation: Prepare a 5% (w/v) solution of PMMA (Polymethyl methacrylate) in Dichloromethane (DCM).

  • Doping: Dissolve the synthesized probe (from Protocol A) into the PMMA solution to achieve a 1 wt% concentration.

  • Casting: Spin-coat or drop-cast the solution onto clean glass slides or filter paper strips.

  • Drying: Allow solvent to evaporate in a fume hood for 2 hours, followed by vacuum drying at 40°C for 6 hours.

  • Validation: Expose the film to hydrazine vapor. A distinct color change (e.g., yellow to dark orange) or fluorescence shift (blue to green under UV lamp) confirms sensitivity.

Application II: Ligand for Luminescent Metal-Organic Frameworks (MOFs)

Context: The close proximity of the C4-carboxylic acid and the C3-formyl group creates a unique coordination geometry. The carboxylic acid binds to metal clusters, while the aldehyde remains free for Post-Synthetic Modification (PSM) within the MOF pores.

Protocol C: Solvothermal Synthesis of Zn-Indole MOF

Target: Construction of a porous, fluorescent coordination polymer.

Reagents:

  • 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (Ligand, L)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • DMF (N,N-Dimethylformamide)

  • Ethanol[3][2][4]

Step-by-Step Methodology:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of Ligand L and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of DMF/Ethanol (3:1 v/v, 4 mL).

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 48 hours in a programmable oven (Heating rate: 1°C/min).

  • Cooling: Cool to room temperature over 12 hours (0.1°C/min) to promote high-quality crystal growth.

  • Harvesting: Collect the resulting block-shaped crystals via filtration.

  • Activation: Wash with fresh DMF (3x) and Ethanol (3x). Solvent exchange with ethanol for 3 days (refreshing solvent daily) to remove trapped DMF.

  • Activation: Dry under vacuum at 80°C to activate the pores.

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the molecule: the "Sensing Pathway" (Schiff base formation) and the "Material Pathway" (MOF assembly).

IndoleApplication Precursor 3-formyl-1-isobutyl- 1H-indole-4-COOH SchiffBase Reaction: Schiff Base Condensation Precursor->SchiffBase Aldehyde (C3) Reactivity Coordination Process: Solvothermal Self-Assembly Precursor->Coordination Carboxyl (C4) Binding Hydrazine Analyte: Hydrazine (N2H4) Hydrazine->SchiffBase Fluorescence Outcome: Fluorescence Turn-ON (ICT Mechanism) SchiffBase->Fluorescence Conjugation Extension MetalSalt Reagent: Zn(NO3)2 / DMF MetalSalt->Coordination MOF Outcome: Luminescent MOF (Porous Material) Coordination->MOF Crystal Growth

Caption: Dual-functional workflow utilizing the C3-aldehyde for sensing and C4-carboxyl for material assembly.

References

  • Synthesis & Structural Confirmation

    • Title: 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS 1071914-76-5) Product Page.

    • Source: Sigma-Aldrich / Merck.
  • Fluorescence Mechanism (Indole-Hydrazones)

    • Title: Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition.
    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

  • Indole-Carboxylic Acid Photophysics

    • Title: Solvent Effects on the Electronic Absorption and Fluorescence Spectra of Indole-4-Carboxylic Acid.
    • Source:Photochemistry and Photobiology, 1987.
    • URL:[Link]

  • Indole Derivatives in Optoelectronics

    • Title: Advancements in Organic Electronics: The Role of Indole Deriv
    • Source: NBInno Applic
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important indole derivative.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Purification Attempt

Symptom: After performing a primary purification step (e.g., recrystallization or precipitation), analytical data (TLC, HPLC, NMR) indicates the presence of significant impurities.

Probable Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid, often via a Vilsmeier-Haack type formylation, can sometimes be incomplete or yield side products.[1][2]

    • Solution: Before proceeding with extensive purification, it is crucial to analyze the crude reaction mixture to identify the major impurities. If unreacted starting material is a major component, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).

  • Inappropriate Purification Technique: The chosen initial purification method may not be suitable for the specific impurity profile.

    • Solution: A multi-step purification strategy is often necessary. Consider a combination of techniques. For instance, an acid-base extraction can effectively separate the acidic product from neutral and basic impurities.[3][4] This can be followed by recrystallization or column chromatography for further refinement.

Issue 2: Product is an Oil or Fails to Crystallize

Symptom: The isolated product is a persistent oil or does not precipitate/crystallize from solution as expected.

Probable Causes & Solutions:

  • Presence of Impurities: Impurities can significantly inhibit crystallization by disrupting the crystal lattice formation.

    • Solution: Subject the oily product to a different purification technique to remove impurities. Column chromatography is particularly effective for separating complex mixtures.[5]

  • Residual Solvent: Trapped solvent molecules can lower the melting point and prevent solidification.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization.

    • Solution: Experiment with different solvent systems for recrystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Common choices for indole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.[7]

Issue 3: Discoloration of the Final Product

Symptom: The purified 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is colored (e.g., yellow, brown, or pink) instead of the expected off-white or pale yellow solid.[8]

Probable Causes & Solutions:

  • Oxidation: Indole derivatives can be susceptible to air oxidation, leading to colored impurities.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Storing the final product under an inert atmosphere and protected from light can also prevent degradation.

  • Trace Impurities: Even small amounts of highly colored byproducts can impart significant color to the bulk material.

    • Solution: Treatment with activated carbon during the recrystallization process can sometimes remove colored impurities. However, use activated carbon judiciously as it can also adsorb the desired product, leading to lower yields. A final purification by column chromatography is often the most effective way to remove colored impurities.[5]

Issue 4: Poor Separation During Column Chromatography

Symptom: During column chromatography, the desired product co-elutes with impurities, resulting in poor separation and cross-contaminated fractions.

Probable Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high or too low, or it may not have the right selectivity for the compounds being separated.

    • Solution: Systematically optimize the mobile phase using thin-layer chromatography (TLC) first. A good solvent system for TLC should give a clear separation between the product and impurities with an Rf value for the product of around 0.3-0.4. Common mobile phases for normal-phase chromatography of indole derivatives include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[5]

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5]

  • Overloading the Column: Applying too much crude material to the column will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid?

A1: For a carboxylic acid like this, an acid-base extraction is a highly effective initial purification step.[4][9] The crude material can be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate).[3] The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[10]

Q2: What are some suitable recrystallization solvents for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid?

A2: While the optimal solvent must be determined experimentally, good starting points for indole carboxylic acids include alcohols (methanol, ethanol), ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[6] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and reveal the presence of impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

Q4: My compound appears to be degrading during purification. What can I do?

A4: Indole derivatives can be sensitive to strong acids, strong bases, heat, and light.

  • Avoid Harsh Conditions: Use milder bases like sodium bicarbonate for extraction instead of sodium hydroxide if possible.[10] When acidifying, do so slowly and with cooling.

  • Minimize Heat Exposure: Use a rotary evaporator at the lowest practical temperature to remove solvents.

  • Protect from Light: Wrap flasks and storage vials in aluminum foil to protect the compound from light-induced degradation.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL per gram of crude material).[3]

  • Combine the aqueous extracts. The desired product is now in the aqueous layer as its sodium salt.

  • Cool the combined aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow, dropwise addition of 1M HCl with stirring.[10]

  • The purified product should precipitate as a solid.

  • Collect the solid by suction filtration, wash with cold water, and dry under high vacuum.[3]

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a wet slurry method with the initial, least polar mobile phase.[5]

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5]

  • Loading the Sample: Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. Visualization of Purification Workflow

Diagram 1: Logical Flow of Purification

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Chromatography Column Chromatography AcidBase->Chromatography Further Purification Analysis Purity Analysis (TLC, HPLC, NMR) AcidBase->Analysis Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: A typical multi-step purification workflow.

V. Quantitative Data Summary

Purification StepTypical Purity RangeExpected YieldKey Impurities Removed
Acid-Base Extraction 85-95%70-90%Neutral and basic compounds
Column Chromatography >98%60-85%Structurally similar side products, colored impurities
Recrystallization >99%50-80%Minor impurities, improves crystalline form

Note: Purity and yield are highly dependent on the quality of the crude material and the execution of the purification technique.

VI. References

  • BenchChem. (2025). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. BenchChem.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.

  • Wikipedia. (2023). Acid–base extraction. Wikipedia.

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.

  • PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.

  • Google Patents. (1941). US2248155A - Process for the production of indole acids. Google Patents.

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles. BenchChem.

  • ResearchGate. (2022). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.

  • Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis.

  • Organic Syntheses. (n.d.). Indole. Organic Syntheses.

  • ResearchGate. (2014). Crystallization purification of indole. ResearchGate.

  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate.

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • MDPI. (2023). Reactions of 3-(dimethylaminomethyl)indole with bromo-methyl-pyrazole derivatives. MDPI.

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

  • Sigma-Aldrich. (n.d.). 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid. Sigma-Aldrich.

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.

  • Journal of the American Chemical Society. (1953). SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES.

  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing.

  • ChemScene. (n.d.). 3-Formyl-1-methyl-1H-indole-4-carboxylic acid. ChemScene.

  • Advanced ChemBlocks. (n.d.). 3-formyl-1H-indole-4-carboxylic acid. Advanced ChemBlocks.

  • ResearchGate. (2013). How can I purify carboxylic acid? ResearchGate.

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde. Cayman Chemical.

  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem.

  • MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.

  • BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal. BenchChem.

  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress.

  • MDPI. (2023). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI.

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (FIIA). This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when using this versatile indole derivative in synthetic chemistry. FIIA is a valuable building block, but its unique structure, featuring both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting formyl group, contributes to strong intermolecular interactions and often results in poor solubility in common organic solvents. This guide is designed for researchers, chemists, and drug development professionals to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (FIIA)?

Understanding the baseline solubility of FIIA is the first step in designing a successful reaction. The compound's polarity, imparted by the carboxylic acid and formyl groups, combined with its relatively rigid indole core, dictates its solubility profile. While exact quantitative data is scarce, a qualitative assessment based on its structure and related compounds provides a useful starting point.

Table 1: Qualitative Solubility of FIIA in Common Laboratory Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, NMPSoluble to Sparingly Soluble These solvents are effective at disrupting the hydrogen-bonding network of FIIA. Their high polarity and hydrogen bond accepting capabilities solvate the molecule effectively. DMF and DMSO are often the first choice for reactions involving poorly soluble acids and amides.[1]
Polar Protic Methanol, EthanolSparingly Soluble to Poorly Soluble While polar, these solvents can engage in hydrogen bonding with themselves, which can compete with solvating the solute. Solubility may increase with heating.
Ethers THF, 2-MeTHF, DioxanePoorly Soluble These solvents have moderate polarity but are not effective at breaking the strong intermolecular hydrogen bonds of the carboxylic acid dimer.
Chlorinated DCM, ChloroformVery Poorly Soluble These are non-polar to weakly polar solvents and are generally unsuitable for dissolving FIIA.
Hydrocarbons Toluene, HexanesInsoluble These non-polar solvents cannot overcome the strong polar interactions of the FIIA molecule.
Aqueous WaterInsoluble (at neutral pH) The hydrophobic isobutyl group and indole ring outweigh the polarity of the functional groups. Solubility is highly pH-dependent.

This table is a guideline. Small-scale solubility tests are always recommended.

Q2: My FIIA is not dissolving in the reaction solvent. What are my initial troubleshooting steps?

When faced with a heterogeneous mixture, a systematic approach is crucial. The following workflow helps diagnose the issue and identify a solution without compromising the reaction's integrity.

G cluster_0 Troubleshooting Workflow Start Incomplete Dissolution Observed Step1 Increase Temperature (if thermally stable) Start->Step1 Is the reaction thermally stable? Step2 Introduce a Co-solvent (e.g., DMF, DMSO) Step1->Step2 Still insoluble? Step3 Consider In-Situ Salt Formation (if reaction tolerates base) Step2->Step3 Still insoluble or co-solvent incompatible? End Homogeneous Solution or Controlled Heterogeneous Reaction Step2->End Success Step4 Use a Phase-Transfer Catalyst (for biphasic reactions) Step3->Step4 Base incompatible or reaction still sluggish? Step3->End Success Step4->End Success

Caption: A decision-making workflow for addressing solubility issues.

Explanation of Steps:

  • Increase Temperature: Gently heating the mixture can significantly increase solubility by providing the energy needed to break the crystal lattice forces. Ensure your starting materials and reagents are stable at the elevated temperature.

  • Add a Co-solvent: Introducing a small amount of a highly polar aprotic solvent like DMF or DMSO can dramatically improve solubility.[2][3] This technique, known as cosolvency, creates a solvent environment with a polarity better matched to the solute.[2][4]

  • In-Situ Salt Formation: For reactions that are not base-sensitive, converting the carboxylic acid to its more soluble salt form can be a powerful strategy.

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), a PTC can shuttle a reactant from one phase to another, enabling the reaction to proceed even if the starting material has low solubility in the bulk organic phase.[1][5][6]

Q3: How can I effectively use a co-solvent system without altering my reaction's outcome?

Using a binary solvent mixture is a common and effective technique.[7] The key is to use the minimum amount of the "power" solvent (e.g., DMSO, DMF) necessary to achieve dissolution.

  • Principle: A co-solvent works by reducing the overall polarity difference between the primary solvent and the solute.[4] For FIIA, adding a polar aprotic solvent to a less polar one (like THF or Toluene) creates a microenvironment that can better solvate the polar functional groups.

  • Best Practices:

    • Start by adding the co-solvent dropwise or in small volumetric percentages (e.g., 5-10% v/v) to the suspension at room temperature.

    • Observe for dissolution. Gentle warming can be applied in conjunction.

    • Be mindful of downstream processing. Highly polar, high-boiling solvents like DMSO or DMF can be difficult to remove during workup.

Interestingly, for some carboxylic acids, the presence of a small amount of water in an organic solvent can substantially increase solubility, a phenomenon known as "water-enhanced solubility".[8][9][10] This should be tested cautiously, as water can interfere with many organometallic or water-sensitive reactions.

Q4: Can I convert the carboxylic acid to a more soluble salt? What are the pros and cons?

Yes, converting the carboxylic acid to its corresponding carboxylate salt is an excellent strategy, as ionic salts are often more soluble in polar solvents than their neutral counterparts.[11][12]

G Acid 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (FIIA) R-COOH Poorly Soluble Salt FIIA Carboxylate Salt R-COO⁻ M⁺ More Soluble Acid:f1->Salt:f1 + Base Base Base (e.g., K₂CO₃, Et₃N) Salt:f1->Acid:f1 + Acid

Caption: Equilibrium between FIIA and its more soluble carboxylate salt.

Methodology: This is typically achieved by adding a stoichiometric amount of a suitable base. The choice of base is critical and depends on the reaction chemistry.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent for reactions where the base is also a reagent, such as in many cross-coupling reactions. The resulting potassium or cesium salt often has greatly enhanced solubility in solvents like DMF or dioxane.

  • Organic Bases (e.g., Et₃N, DIPEA): Useful when a non-nucleophilic, soluble base is required. The resulting triethylammonium or diisopropylethylammonium salt is more lipophilic and may be more soluble in a wider range of organic solvents.

Pros and Cons:

AspectProsCons
Solubility Significantly increases solubility in polar solvents.The salt may precipitate if the solvent polarity is changed.
Reactivity The carboxylate is activated for certain reactions (e.g., esterification with an alkyl halide).The presence of a base can cause unwanted side reactions (e.g., aldol condensation, decomposition of sensitive substrates).
Compatibility Enables reactions that would otherwise be impossible in a heterogeneous state.Incompatible with any acid-catalyzed reaction or acid-sensitive functional groups.
Workup The compound can be easily re-precipitated as the free acid by adding aqueous acid during workup.The added base and its conjugate acid must be removed during purification.

Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Assessment

Objective: To efficiently determine an effective solvent or co-solvent system for a reaction.

Methodology:

  • Preparation: Dispense 2-5 mg of FIIA into several small, labeled vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., THF, Toluene, Acetonitrile, DMF, DMSO).

  • Initial Observation (Room Temp): Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Thermal Screen: For vials showing partial or no solubility, warm them to 50-60 °C for 5 minutes. Record any changes.

  • Co-solvent Screen: To the vials containing common, lower-polarity solvents (e.g., THF, Toluene) where FIIA was insoluble, add a co-solvent (e.g., DMF) dropwise (approx. 10% v/v). Vortex and warm if necessary. Record the results.

  • Analysis: Select the solvent or solvent/co-solvent mixture that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

Protocol 2: In-Situ Salt Formation for Improved Homogeneity in a Suzuki Coupling

Objective: To perform a Suzuki coupling reaction with FIIA, overcoming its poor solubility in the reaction solvent.

Reaction: Coupling of FIIA with an arylboronic acid. Challenge: FIIA is poorly soluble in common Suzuki solvents like dioxane or THF.

Methodology:

  • Vessel Charging: To a reaction vessel under an inert atmosphere (N₂ or Ar), add FIIA (1.0 eq), the arylboronic acid (1.2 eq), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Base Addition: Add a solid inorganic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The base will react with the carboxylic acid of FIIA.

  • Solvent Addition: Add the reaction solvent (e.g., 1,4-Dioxane, potentially with 5-10% water).

  • Homogenization: Stir the mixture. You will observe that upon addition of the solvent to the solid mixture of FIIA and base, the FIIA dissolves to form its potassium/cesium salt in-situ, resulting in a much more homogeneous reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion. The homogeneous nature of the reaction often leads to faster conversion and cleaner product formation.

  • Workup: Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to a pH of ~2-3. This will protonate the carboxylate salt, causing the product to precipitate, which can then be filtered or extracted.

References

  • Phase-transfer catalyst - Wikipedia. [URL: https://en.wikipedia.
  • Cosolvent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cosolvent]
  • Phase Transfer Catalysis - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW - Indo American Journal of Pharmaceutical Research. [URL: https://www.iajpr.com/storage/models/1527782390_2.pdf]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [URL: https://digital.library.unt.edu/ark:/67531/metadc1066228/]
  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1968536]
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion - ResearchGate. [URL: https://www.researchgate.net/publication/11059438_Why_Do_Co-solvents_Enhance_the_Solubility_of_Solutes_in_Supercritical_Fluids_New_Evidence_and_Opinion]
  • Indole-4-Carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/09739]
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00163]
  • Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.01%3A_Structure_and_Properties_of_Carboxylic_Acids_and_their_Salts]
  • Phase Transfer Catalysts - Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. [URL: https://www.youtube.com/watch?
  • How do co solvent improve solubility - Brainly.in. [URL: https://brainly.in/question/52330880]
  • Carboxylic acid - Properties, Structure, Reactions - Britannica. [URL: https://www.britannica.com/science/carboxylic-acid]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.GOV. [URL: https://www.osti.gov/biblio/5273252]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie00010a023]

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Technical Support Center: Characterization of Impurities in 3-Formyl-1-Isobutyl-1H-Indole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific analytical challenges associated with 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid . It is designed for researchers encountering anomalous HPLC data, stability issues, or synthesis byproducts.

Quick Navigation
Part 1: The Impurity Landscape

The chemical architecture of this molecule—an electron-rich indole core flanked by a reactive aldehyde (C3) , an ionizable carboxylic acid (C4) , and a hydrophobic isobutyl group (N1) —creates a specific "fingerprint" of potential impurities.

Table 1: Common Impurities & Origins
Impurity CodeChemical NameOrigin MechanismRelative Retention (RRT)*
IMP-A 1-isobutyl-1H-indole-3,4-dicarboxylic acidOxidation: Air oxidation of the C3-formyl group to a carboxylic acid.~0.8 (More Polar)
IMP-B 3-formyl-1H-indole-4-carboxylic acidDes-alkylation / Unreacted SM: Missing the isobutyl group at N1.< 1.0 (Polar, pH dependent)
IMP-C 3-(dimethoxymethyl)-1-isobutyl-1H-indole-4-carboxylic acidArtifact: Acetal/Hemiacetal formation if Methanol is used in sample prep.Variable (Split Peaks)
IMP-D 1-isobutyl-1H-indole-4-carboxylic acidDegradation: Deformylation (loss of C3-CHO), often light/heat induced.> 1.0 (Less Polar)

*RRT is approximate and depends heavily on mobile phase pH.

Part 2: Troubleshooting Guide (FAQs)
Q1: I see peak splitting or "ghost peaks" when analyzing my sample by HPLC. What is happening?

Diagnosis: Solvent-Induced Artifacts (Hemiacetal Formation). The Science: The C3-formyl group (aldehyde) is electrophilic. If you dissolve your sample in Methanol (MeOH) , the aldehyde reacts with the solvent to form a hemiacetal or dimethyl acetal. This reaction is reversible and equilibrium-driven, leading to broad, splitting, or multiple peaks that vanish when the solvent is changed. Solution:

  • Switch Diluent: dissolve samples in Acetonitrile (MeCN) or a mixture of MeCN/Water.

  • Avoid Alcohols: Strictly exclude MeOH or EtOH from the sample preparation and mobile phase if possible.

Q2: My main peak tails significantly, even on a new C18 column. How do I fix this?

Diagnosis: Ionization of the C4-Carboxylic Acid. The Science: The carboxylic acid at position C4 has a pKa likely between 4.0 and 5.0. At neutral pH, it exists as a mixture of ionized (carboxylate) and unionized forms, interacting strongly with residual silanols on the column. Solution:

  • Acidify Mobile Phase: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both Mobile Phase A (Water) and B (MeCN).

  • Target pH: Ensure the mobile phase pH is < 3.0 to keep the acid fully protonated (neutral), improving peak symmetry.

Q3: There is a persistent impurity at RRT ~0.8 that increases over time. What is it?

Diagnosis: Autoxidation (Formation of IMP-A). The Science: Indole-3-carboxaldehydes are susceptible to autoxidation, converting the aldehyde to a carboxylic acid (creating a di-acid species). This is accelerated by light and basic conditions. Solution:

  • Protect from Light: Store samples in amber vials.

  • Inert Atmosphere: Store the solid standard under Argon or Nitrogen at -20°C.

  • Check pH: Avoid basic aqueous diluents, which promote the Cannizzaro reaction or general oxidation.

Part 3: Recommended Analytical Protocols
Protocol A: High-Fidelity HPLC Method

Use this method to separate the parent compound from oxidative impurities and process intermediates.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Indole core) and 254 nm.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 10% A / 90% B

    • 25 min: 10% A / 90% B

    • 25.1 min: 90% A / 10% B (Re-equilibration)

Protocol B: Rapid Identification of Regioisomers (NMR)

Use this to confirm the isobutyl group is attached to N1 and not C2.

  • Solvent: DMSO-d6 (Avoid CD3OD due to acetal formation).

  • Key Signal: Look for the N1-CH2 doublet.

    • N-alkylation (Correct): The CH2 protons adjacent to the nitrogen typically appear around 3.9 – 4.1 ppm .

    • C-alkylation (Incorrect): If alkylation occurred at C2, the indole NH proton (usually >10 ppm) would still be visible, and the alkyl CH2 shift would differ.

  • NOE Experiment: Irradiate the N1-Isobutyl methylene group. You should see a strong NOE enhancement of the C2-H proton (singlet around 7.5-8.0 ppm) and the C7-H proton.

Part 4: Visualizing the Pathways
Diagram 1: Impurity Origins & Degradation Logic

This diagram maps how synthesis choices and storage conditions lead to specific impurities.

ImpurityMap SM Indole-4-Carboxylic Acid (Starting Material) Intermediate 3-Formyl-1H-indole -4-carboxylic acid SM->Intermediate Vilsmeier-Haack (POCl3/DMF) Target TARGET MOLECULE 3-Formyl-1-isobutyl -1H-indole-4-COOH Intermediate->Target N-Alkylation (Isobutyl Bromide) ImpB IMP-B: Des-isobutyl (Incomplete Reaction) Intermediate->ImpB Residual Unreacted ImpA IMP-A: Di-acid (Oxidation) Target->ImpA Air/Light Oxidation (Storage) ImpC IMP-C: Hemiacetal (MeOH Artifact) Target->ImpC Dissolution in Methanol (MeOH)

Caption: Figure 1. Impurity genealogy showing synthetic origins (blue) and degradation/artifact pathways (red/yellow).

Diagram 2: Analytical Troubleshooting Decision Tree

Follow this logic flow when encountering data anomalies.

Troubleshooting Start Start: Anomalous HPLC Peak Q1 Is the peak splitting or broad? Start->Q1 Q2 Is the sample dissolved in Methanol? Q1->Q2 Yes Q3 Is the peak tailing? Q1->Q3 No Action1 SOLVENT ARTIFACT Switch to Acetonitrile Q2->Action1 Yes Q2->Q3 No Q4 Is Mobile Phase pH < 3.0? Q3->Q4 Yes Action2 IONIZATION ISSUE Add 0.1% Formic Acid Q4->Action2 No OK Method Optimized Q4->OK Yes

Caption: Figure 2. Step-by-step logic for resolving common peak shape issues associated with indole-aldehydes.

References
  • Indole-3-Carboxaldehyde Stability & Reactivity

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). (Describes the Vilsmeier-Haack formylation and stability of indole aldehydes).

    • Relevance: Establishes the baseline stability of the C3-formyl group and its susceptibility to oxid
  • Hemiacetal Form

    • Source: Royal Society of Chemistry, Electronic Supplementary Information (2017).
    • Relevance: Validates the mechanism of aldehyde-methanol interaction causing peak splitting in HPLC.
  • HPLC Method Development for Indole Carboxylic Acids

    • Source: Longdom Publishing, "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC."
    • Relevance: Provides precedent for using acidic mobile phases (pH < 3.0)
  • Synthesis of 1-Alkyl-Indole-3-Carboxyl

    • Source: MDPI, "Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters."
    • Relevance: detailed protocols for N-alkylation and handling of indole carboxylates, supporting the impurity origins described in Part 1.

Sources

Technical Support Center: Stabilizing 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of preventing the degradation of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid during experimental workup. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity of your compound.

I. Understanding the Molecule: Key Stability Considerations

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid is a multi-functionalized indole derivative. Its stability is influenced by the interplay of the indole core, the N-isobutyl substituent, the C3-formyl group, and the C4-carboxylic acid. The N-isobutyl group provides protection against certain degradation pathways common to N-H indoles. However, the electron-withdrawing nature of the formyl and carboxylic acid groups can influence the reactivity of the indole ring.

Indole derivatives, in general, can be sensitive to strong acids, oxidizing agents, heat, and light.[1] The primary degradation pathways to consider for this specific molecule are:

  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, and the indole nucleus itself can be oxidized, especially under harsh conditions.

  • Decarboxylation: The indole-4-carboxylic acid moiety may undergo decarboxylation (loss of CO2), particularly at elevated temperatures or in the presence of certain catalysts.

  • Acid-Catalyzed Polymerization: Strong acidic conditions can lead to polymerization of the electron-rich indole nucleus.

The following diagram illustrates the potential degradation pathways for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

main 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid oxidation Oxidation Product (Di-acid) main->oxidation [O] (e.g., air, peroxides) decarboxylation Decarboxylation Product (Aldehyde) main->decarboxylation Heat (Δ) or Catalyst polymerization Polymeric Byproducts main->polymerization Strong Acid (H+)

Caption: Potential degradation pathways for 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the workup of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

Q1: I'm observing a significant amount of a less polar byproduct by TLC after my aqueous workup. What could it be?

A: This is likely the decarboxylated product, 3-formyl-1-isobutyl-1H-indole. Decarboxylation of indole carboxylic acids can occur under both basic and acidic conditions, often accelerated by heat.[2][3] If your reaction was run at an elevated temperature, or if the aqueous workup involved prolonged heating, this pathway is highly probable.

Q2: My final product appears to have an additional acidic impurity. What is the likely cause?

A: This could be the over-oxidation product where the formyl group has been converted to a second carboxylic acid, resulting in 1-isobutyl-1H-indole-3,4-dicarboxylic acid. Indole-3-carboxaldehydes are known to be products of the oxidative degradation of indole-3-acetic acid, indicating their susceptibility to further oxidation.[4][5] This is particularly common if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures or in the presence of oxidizing agents.

Q3: During column chromatography on silica gel, I'm seeing significant peak tailing and my recovery is low. What's happening?

A: The acidic nature of your molecule, due to the carboxylic acid group, can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes peak tailing and can lead to irreversible adsorption of your product on the column, resulting in low recovery.[6]

Q4: Can I use a strong acid to protonate my compound for extraction into an aqueous layer?

A: This is not recommended. While the carboxylic acid can be protonated, strong acids can cause the degradation of the indole ring, leading to the formation of polymeric byproducts.[1] It is safer to perform extractions under neutral or mildly basic conditions.

Q5: Is it necessary to protect the indole nitrogen?

A: In this case, the 1-isobutyl group already serves as a protecting group for the indole nitrogen. This is advantageous as it prevents N-alkylation side reactions and can enhance the stability of the indole ring compared to an unprotected indole.

III. Troubleshooting Guides

This section provides detailed, step-by-step methodologies to troubleshoot common issues during the workup and purification of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid.

Guide 1: Minimizing Degradation During Aqueous Workup

The goal of the aqueous workup is to remove water-soluble impurities without degrading the target compound.

Protocol: Gentle Aqueous Workup

  • Cooling: Ensure the reaction mixture is cooled to room temperature or below before starting the workup.

  • Quenching: If applicable, quench the reaction with a pre-cooled, mild quenching agent.

  • Extraction Solvent: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Avoid Strong Acids/Bases: Do not use strong acidic or basic washes. If a basic wash is necessary to remove acidic impurities, use a dilute solution of a weak base like sodium bicarbonate (NaHCO3) and perform the wash quickly at low temperatures.

    • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature (e.g., below 40°C).

  • Inert Atmosphere: If the compound is particularly sensitive to air oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Table: Aqueous Workup

Observation Potential Cause Recommended Solution
Low yield of desired productDecarboxylationAvoid high temperatures during reaction and workup. Use mild workup conditions.
Presence of a more polar impurityOxidation of the aldehydeMinimize exposure to air. Consider working under an inert atmosphere. Avoid oxidizing agents.
Formation of insoluble materialPolymerizationAvoid strong acids. Maintain a neutral or slightly basic pH during workup.
Guide 2: Optimizing Chromatographic Purification

Column chromatography is a critical step for obtaining a high-purity product. The key is to minimize the interaction between the acidic product and the stationary phase.

Protocol: Modified Column Chromatography

  • Stationary Phase Selection: Standard silica gel is often the first choice. However, if significant tailing is observed, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[6]

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the silanol groups on the silica, reducing their interaction with your acidic compound.

    • Polar Co-solvent: Use a mobile phase system with a polar co-solvent like methanol to effectively elute the polar carboxylic acid. A common system is a gradient of ethyl acetate in hexanes with a small percentage of methanol and acetic acid.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

Troubleshooting Table: Chromatography

Observation Potential Cause Recommended Solution
Severe peak tailingStrong interaction with silica gelAdd an acidic modifier (e.g., 0.5% acetic acid) to the eluent. Use deactivated silica or alumina.
Low product recoveryIrreversible adsorption on the columnUse a more polar eluent. Add an acidic modifier. Consider reversed-phase chromatography.
Co-elution of impuritiesInadequate separationOptimize the mobile phase composition using TLC. Try a different stationary phase.

The following workflow diagram summarizes the recommended purification strategy.

cluster_workup Aqueous Workup cluster_purification Purification A Reaction Mixture B Cool to RT A->B C Extract with Organic Solvent B->C D Wash with dilute NaHCO3 (optional, cold & quick) C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo (<40°C) F->G H Crude Product G->H I TLC Analysis (Hex/EtOAc/MeOH + 0.5% AcOH) H->I J Column Chromatography (Silica Gel + Acidic Modifier) I->J K Collect & Combine Pure Fractions J->K L Remove Solvent K->L M Pure Product L->M

Caption: Recommended workup and purification workflow.

IV. Final Recommendations

To successfully isolate 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid with high purity and yield, a gentle and thoughtful approach to the workup and purification is paramount. Key takeaways include:

  • Temperature Control: Maintain low temperatures throughout the entire workup process.

  • pH Management: Avoid strongly acidic and basic conditions. Neutral or mildly basic conditions are preferred.

  • Atmospheric Control: Minimize exposure to air to prevent oxidation, especially if the process involves heating.

  • Chromatography Modification: Be prepared to modify your chromatographic conditions to counteract the acidic nature of your compound.

By implementing these strategies, researchers can effectively navigate the challenges associated with the purification of this and similar multi-functionalized indole derivatives.

V. References

  • BenchChem Technical Support Team. (2025, November). troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. BenchChem.

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Indole Alkaloids. BenchChem.

  • PubMed. (1974, March 20). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan.

  • Google Patents. RU2760000C1 - Method for producing indole-3-carbinol.

  • GoldBio. Troubleshooting: Purification of a Tagged Protein.

  • ResearchGate. (2015, September 5). How can residues of indole be removed from a reaction mixture without using column chromatography?.

  • ResearchGate. (2017, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

  • Organic Syntheses. indole-3-aldehyde.

  • PMC. Degradation of substituted indoles by an indole-degrading methanogenic consortium.

  • Organic Chemistry Portal. Decarboxylation.

  • MedChemExpress. Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite.

  • ResearchGate. (2020, February 14). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.

  • Selleck Chemicals. Indole-3-carboxaldehyde | CAS 487-89-8.

  • ResearchGate. Dearomatisation of indoles via decarboxylation.

  • ResearchGate. (2011, February 3). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.

  • ACS Publications. (2024, January 23). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A.

  • ChemScene. 3-Formyl-1-methyl-1H-indole-4-carboxylic acid.

  • Bentham Science. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

  • NIH. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid.

  • PubMed. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

  • Sigma-Aldrich. Indole-4-carboxylic acid 98%.

  • ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate.

Sources

troubleshooting failed reactions involving 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-3F4C-ISO-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

System Overview & Chemical "Personality"

Molecule: 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid Core Challenge: The Peri-Position Effect (C3 vs. C4)

Welcome to the troubleshooting guide for this specific indole scaffold. If you are experiencing failed reactions—specifically reductive aminations, oxidations, or condensations—the root cause is likely not your reagents, but the molecule's ability to "mask" itself.

The 3-formyl (aldehyde) and 4-carboxylic acid groups occupy adjacent peri-positions. Unlike meta- or para-substituted benzenes, these groups are forced into immediate proximity. This leads to a reversible intramolecular cyclization, forming a pseudo-acid (cyclic lactol) .

The "Hidden" Equilibrium

In solution, your starting material exists in a dynamic equilibrium between the reactive "Open Form" and the dormant "Cyclic Lactol."

IndoleEquilibrium cluster_legend Chemical Consequence OpenForm Open Form (Reactive Aldehyde) Transition Equilibrium (Solvent/pH Dependent) OpenForm->Transition Acidic pH Transition->OpenForm Basic pH Lactol Cyclic Lactol (Masked Aldehyde) Transition->Lactol Spontaneous Lactol->Transition Slow Text The C4-COOH attacks the C3-CHO. Result: No free aldehyde available for nucleophiles.

Figure 1: The dominant failure mode. The electrophilic aldehyde is internally quenched by the carboxylic acid, forming a stable 5-membered lactol ring.

Diagnostic Guide: Is Your Aldehyde "Dead"?

Before attempting further synthesis, confirm the state of your starting material. The cyclic lactol mimics the open form in TLC but behaves differently in spectroscopy.

Spectral Fingerprint Table
FeatureOpen Form (Reactive)Cyclic Lactol (Unreactive)
1H NMR (Aldehyde) Sharp singlet at ~10.0 - 10.5 ppm Absent
1H NMR (Lactol) AbsentBroad singlet/doublet at ~6.5 - 7.0 ppm (CH-OH)
IR (Carbonyl) Strong C=O stretch at ~1680 cm⁻¹ Weak/Shifted. Broad OH stretch at 3200-3400 cm⁻¹
Solubility Moderate in DCM/MeOHPoor in non-polar; requires DMSO/DMF

Diagnostic Action: Run a 1H NMR in DMSO-d6 . If the aldehyde peak (~10 ppm) is missing or integrates to <1H, add 1-2 drops of D2O or NaOD .

  • Result: Base forces the ring open (Carboxylate form). If the aldehyde peak reappears, your chemistry failed because you were reacting with the lactol.

Troubleshooting Workflow: Failed Reductive Amination

This is the most common ticket we receive. Users attempt to react the aldehyde with an amine (using NaBH(OAc)3 or NaBH4) and recover starting material or complex mixtures.

Why it fails:

  • Lactol Masking: The amine cannot form an imine because the aldehyde carbon is sp3 hybridized in the lactol form.

  • Zwitterion Formation: The basic amine deprotonates the C4-COOH, creating a carboxylate that electrostatically repels the incoming nucleophile or stabilizes the closed form.

Corrective Protocol (The "Ester-First" Strategy)

To fix this, you must permanently "lock" the C4 acid so it cannot cyclize.

Step 1: Protection (Mandatory) Do not attempt reductive amination on the free acid.

  • Dissolve 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid in MeOH.

  • Add 2.0 eq. TMS-Diazomethane (or SOCl2/MeOH for methyl ester).

  • Isolate the Methyl Ester .

    • Verification: Check NMR. The aldehyde peak at ~10.2 ppm should be sharp and integrate to 1H. The lactol is now impossible.

Step 2: Reductive Amination Now that the "Peri-Effect" is blocked, standard conditions will work.

  • Imine Formation: React Methyl Ester (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)4 (2.0 eq) in dry THF. Stir 12h.

    • Note: Titanium is crucial here to act as a Lewis acid and water scavenger, driving imine formation in the sterically crowded C3/C4 pocket.

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 eq) or NaBH(OAc)3.

  • Workup: Quench with Rochelle's Salt (to remove Ti).

Step 3: Saponification (Optional) If you need the final acid, hydrolyze the ester (LiOH/THF/H2O) after the amine is installed.

Troubleshooting Workflow: Instability & Decarboxylation

Issue: "My product decomposes during workup or storage."

Indole-3-carboxylic acids are notorious for thermal decarboxylation. While your molecule is an Indole-4-carboxylic acid (generally more stable), the 3-formyl group destabilizes the system.

Stability Logic Map

Stability Start Instability Detected Check1 Is the solution Acidic? Start->Check1 Check2 Temperature > 60°C? Check1->Check2 No Result1 Acid-Catalyzed Decarboxylation (Avoid HCl workups) Check1->Result1 Yes Result2 Thermal Degradation (Keep T < 40°C) Check2->Result2 Yes Result3 Oxidation to Quinone-like species (Use Argon/N2) Check2->Result3 No

Figure 2: Decision tree for identifying degradation pathways.

Storage Protocol:

  • State: Store as the Methyl Ester if possible. The free acid aldehyde is shelf-unstable.

  • Atmosphere: Argon flush is mandatory. The C3-CHO is electron-rich (indole ring donation) and prone to auto-oxidation to the carboxylic acid (yielding the diacid).

  • Solvent: Avoid Acetone (forms aldol condensation byproducts easily at C3).

Frequently Asked Questions (FAQ)

Q: Can I use the 1-isobutyl group to improve solubility during purification? A: Yes. The isobutyl group makes the molecule lipophilic enough for standard silica chromatography (DCM/MeOH gradients). However, if you are working with the free acid, silica gel is acidic and may catalyze lactonization or degradation. Add 1% Triethylamine to your eluent to keep the acid deprotonated and the aldehyde "open."

Q: I see a peak at 1750 cm⁻¹ in IR. Is this my product? A: Likely not. A typical conjugated indole-3-aldehyde appears at ~1660-1680 cm⁻¹. A peak at 1750 cm⁻¹ suggests a gamma-lactone (the cyclic lactol form described in Section 1) or an anhydride. This confirms the "Peri-Effect" has occurred.

Q: Why does the reaction turn black? A: Indoles are electron-rich. If you use strong Lewis acids (like AlCl3) or allow the reaction to stand in air and light, you generate radical cations that polymerize (indolizine dyes). Always use degassed solvents and protect from light.

References

  • Peri-Interactions in Indoles

    • Concept: The interaction between C3 and C4 substituents in indoles mimics naphthalene peri-interactions, leading to cyclic ethers/lactones.
    • Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

  • Lactol/Pseudo-acid Tautomerism

    • Mechanism:[1][2][3] Analogous to phthalaldehydic acid equilibrium.

    • Source: Bowden, K., & Taylor, G. R. (1971). Intramolecular catalysis in the reactions of phthalaldehydic acid. Journal of the Chemical Society B: Physical Organic.

  • Reductive Amination of Sterically Hindered Aldehydes

    • Protocol: Use of Ti(OiPr)
    • Source: Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry.

  • Indole-4-carboxylic Acid Stability

    • Comparison: Contrasting the stability of 3- vs 4-isomers.
    • Source:Heterocyclic Chemistry, 5th Ed. Joule & Mills. (2010). Wiley.

Sources

alternative synthetic routes to 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic Acid

Status: Active Agent: Senior Application Scientist, Dr. Aris Subject: Alternative Routes & Troubleshooting for Febuxostat Intermediate Ticket ID: IND-4-COOH-001

Diagnostic Overview: Route Selection Strategy

User Query: "The standard Reissert-Henze synthesis is giving us inconsistent yields and heavy tar formation during the cyclization step. Are there robust alternatives for scaling up 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid?"

Agent Response: The target molecule presents a "perfect storm" of structural challenges: an electron-withdrawing group at C4 (deactivating the ring), a steric bulky group at N1 (isobutyl), and a sensitive aldehyde at C3. While the Reissert-Henze (oxalate condensation) is the industrial standard, it is notorious for batch-to-batch variability due to zinc quality in the reductive cyclization step.

Below is a technical comparison of the three primary synthetic architectures.

Route Comparison Matrix
FeatureRoute A: Reissert-Henze (Standard) Route B: Batcho-Leimgruber (Recommended) Route C: Pd-Catalyzed Carbonylation (Modern)
Starting Material Methyl 2-methyl-3-nitrobenzoateMethyl 2-methyl-3-nitrobenzoateMethyl 2-bromo-3-nitrobenzoate
Key Reagents Diethyl oxalate, KOEt, Zn/AcOHDMF-DMA, Raney Ni or Pd/CPd(OAc)₂, CO, Vinyl source
Critical Step Reductive cyclization (Zn sludge issues)Enamine formation & ReductionCO insertion & Cyclization
Yield Profile Moderate (40-60%), variableHigh (70-85%), consistentHigh (>85%), clean
Scalability Difficult (Exotherms, waste)Excellent (Homogeneous)Moderate (High pressure CO)
Regioselectivity 100% (Pre-defined by SM)100% (Pre-defined by SM)100% (Pre-defined by SM)
Visual Workflow: Synthetic Pathways

RouteSelection Start Precursor: Methyl 2-methyl-3-nitrobenzoate RouteA_Step1 Route A: Reissert-Henze (Diethyl oxalate, Base) Start->RouteA_Step1 RouteB_Step1 Route B: Batcho-Leimgruber (DMF-DMA, 110°C) Start->RouteB_Step1 RouteA_Step2 Reductive Cyclization (Zn/AcOH) RouteA_Step1->RouteA_Step2 CommonInt Intermediate: Methyl 1H-indole-4-carboxylate RouteA_Step2->CommonInt RouteB_Step2 Reductive Cyclization (H2, Pd/C or Raney Ni) RouteB_Step1->RouteB_Step2 RouteB_Step2->CommonInt RouteC_Start Alt Precursor: Methyl 2-bromo-3-nitrobenzoate RouteC_Step1 Route C: Heck/Carbonylation (Pd(OAc)2, CO, Vinyl) RouteC_Start->RouteC_Step1 RouteC_Step1->CommonInt Alkylation N-Alkylation (Isobutyl bromide, Cs2CO3) CommonInt->Alkylation Formylation C3-Formylation (Vilsmeier-Haack) Alkylation->Formylation Target Target: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid Formylation->Target

Caption: Comparison of Reissert-Henze, Batcho-Leimgruber, and Pd-Carbonylation routes to the key indole-4-carboxylate intermediate.

Troubleshooting Guide: Critical Process Steps
Ticket #101: N-Alkylation Fails or Hydrolyzes Ester

Symptom: "We are trying to attach the isobutyl group. We see either low conversion (starting material remains) or the formation of the carboxylic acid (ester hydrolysis) before we want it."

Diagnosis: The N-H proton of indole-4-carboxylate is less acidic than typical indoles due to the hydrogen bond between the N-H and the C4-carbonyl oxygen. However, the ester is labile. Using strong bases (NaH) with wet solvents causes hydrolysis. Using weak bases (K₂CO₃) in acetone is often too slow for the bulky isobutyl bromide.

Protocol: Optimized N-Alkylation (Phase Transfer Catalysis) This method avoids hydrolysis and maximizes N-selectivity over C-alkylation.

  • Reagents: Methyl 1H-indole-4-carboxylate (1.0 eq), Isobutyl bromide (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide). Critical: Water content must be <0.05%.

  • Procedure:

    • Dissolve indole in DMF (5 vol).

    • Add Cs₂CO₃ (granular, not powder, to prevent clumping).

    • Add Isobutyl bromide dropwise at 25°C.

    • Heat to 60°C for 4-6 hours. Do not exceed 80°C to prevent elimination of HBr from the alkyl halide.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF).

Why this works: Cesium carbonate provides the "cesium effect," enhancing the solubility of the indole anion in organic media without the harshness of NaH/hydride bases that promote ester hydrolysis [1].

Ticket #102: Vilsmeier-Haack Reaction Stalls (C3-Formylation)

Symptom: "The reaction turns dark but yields are <30%. We see mostly starting material even after 24 hours."

Diagnosis: The C4-ester group is strongly electron-withdrawing. This deactivates the C3 position, making it a poor nucleophile for the Vilsmeier reagent (chloroiminium ion). Standard protocols (0°C addition) fail because the activation energy barrier is too high for this deactivated system.

Protocol: "Hard-Drive" Vilsmeier Conditions You must form the Vilsmeier reagent separately and use elevated temperatures cautiously.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 mins to form the white/yellow chloroiminium salt precipitate.

  • Addition: Dissolve the N-isobutyl-indole-4-carboxylate in minimal DMF. Add this solution to the pre-formed Vilsmeier complex at 0°C.

  • The "Kick": Allow to warm to Room Temp (RT), then heat to 60-70°C for 3 hours.

    • Warning: Monitor strictly. Above 80°C, the formyl group may deformylate or polymerize.

  • Quench: Pour into ice-cold Sodium Acetate solution (buffered) rather than strong NaOH to prevent hydrolysis of the ester if you intend to isolate the ester-aldehyde first.

Troubleshooting Logic Tree:

VilsmeierDebug Start Issue: Low Yield in Vilsmeier-Haack Check1 Is the Vilsmeier Reagent (POCl3/DMF) prepared fresh at 0°C? Start->Check1 Action1 Prepare fresh. Reagent degrades rapidly with moisture. Check1->Action1 No Check2 Is the reaction temperature >40°C? Check1->Check2 Yes Action2 Increase Temp to 60-70°C. C4-Ester deactivates the ring. Check2->Action2 No Check3 Is DMF anhydrous (<0.05% H2O)? Check2->Check3 Yes Action3 Dry DMF. POCl3 becomes phosphoric acid in wet DMF, killing the reaction. Check3->Action3 No Success Reaction Proceeds Check3->Success Yes

Caption: Decision tree for troubleshooting low yields in the formylation of electron-deficient indoles.

Advanced FAQ: Regioselectivity & Purification

Q: Why not use the Fischer Indole Synthesis? It's cheaper. A: The Fischer synthesis starting from 3-carboxy-phenylhydrazine yields a mixture of 4-carboxy and 6-carboxy indoles. Separating these isomers requires difficult chromatography or fractional crystallization, which kills the economic advantage. The Batcho-Leimgruber (Route B) or Reissert (Route A) guarantees the 4-position because the nitrogen is inserted ortho to the existing methyl/nitro setup [2].

Q: Can we hydrolyze the ester and formylate in one pot? A: No. The free carboxylic acid at C4 would react with POCl₃ to form an acid chloride or mixed anhydride, leading to polymerization or self-acylation. You must keep the C4-ester intact until the very last step (saponification).

Q: We see a "dimer" impurity during the Vilsmeier reaction. What is it? A: This is likely the bis-indolyl methane. It forms if the reaction mixture is too concentrated or if the quench is too acidic/hot. Ensure the quench is performed in buffered ice water and the organic extraction is done immediately.

References
  • Hilton, S. et al. (2001).[1] "Efficient N-alkylation of indoles using cesium carbonate." Chemical Communications. Link

  • Sundberg, R. J. (1996). Indoles.[2][3][4][5][6] Academic Press. (Standard text for Reissert vs. Fischer regioselectivity mechanics).

  • Organic Syntheses. (1999). "Methyl Indole-4-carboxylate via Pd-catalyzed cyclization." Org.[3][4][7][8][9] Synth. 76, 26. Link

  • BenchChem. (2025).[10] "Formation and Control of Febuxostat Amide Impurity in Synthesis." Link

  • Teijin Pharma Ltd. (1999). "Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid and method of producing the same." US Patent 6,225,474. (Describes the core intermediate synthesis). Link

Sources

Validation & Comparative

biological activity of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid versus its methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, structure-activity relationship (SAR), and experimental characterization of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid versus its methyl ester .

These compounds are critical scaffolds in the research of Non-Purine Xanthine Oxidase (XO) Inhibitors , serving as bioisosteres to the clinically established drug Febuxostat .

Executive Summary

  • 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (Compound A): The biologically active pharmacophore . It acts as a potent inhibitor of Xanthine Oxidase (XO) by mimicking the transition state of the substrate (xanthine) and forming critical electrostatic interactions within the enzyme's active site.

  • Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (Compound B): The synthetic precursor and potential prodrug . It is biologically inactive in vitro against XO due to the steric bulk and lack of ionizable protons required for active site binding. However, it exhibits superior lipophilicity, facilitating cellular membrane permeation before intracellular hydrolysis converts it to the active acid.

Mechanistic Comparison & SAR Analysis

The biological divergence between the acid and the ester stems from the specific requirements of the Xanthine Oxidase active site (Molybdenum cofactor domain).

FeatureCarboxylic Acid (Active) Methyl Ester (Inactive/Prodrug)
Primary Target Xanthine Oxidase (XO)N/A (Substrate for Esterases)
Binding Mode Ionic Anchoring: The carboxylate anion (

) forms hydrogen bonds with Arg880 and Thr1010 in the XO active site.
Steric Clash: The methyl group prevents the formation of the salt bridge with Arg880 and introduces steric hindrance.
Electronic Effect The C4-carboxylic acid withdraws electron density, stabilizing the indole core for

-

stacking with Phe914 .
The ester reduces the polarity of the C4 position, altering the electronic landscape required for optimal stacking.
Solubility (pH 7.4) High (due to ionization)Low (Lipophilic)
Cell Permeability Low to Moderate (Polar)High (Lipophilic)
Pathway Visualization: Activation & Inhibition

The following diagram illustrates the metabolic conversion of the ester to the acid and the subsequent inhibition of the Xanthine Oxidase enzyme.

G Ester Methyl Ester (Inactive Precursor) High Lipophilicity Acid Carboxylic Acid (Active Inhibitor) Anionic at pH 7.4 Ester->Acid Hydrolysis (Carboxylesterases) Enzyme Xanthine Oxidase (XO) Active Site Acid->Enzyme Binding (Arg880 Interaction) Complex Enzyme-Inhibitor Complex (Blocked Uric Acid Production) Enzyme->Complex Inhibition

Figure 1: Metabolic activation of the methyl ester to the active carboxylic acid and subsequent XO inhibition.

Experimental Protocols

To rigorously validate the activity difference, the following self-validating protocols should be employed.

Experiment A: In Vitro Xanthine Oxidase Inhibition Assay

This assay quantifies the IC50 of the acid compared to the ester. The acid should show nanomolar (nM) to low micromolar (


M) potency, while the ester should show negligible activity (>100 

M).

Reagents:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL in phosphate buffer.

  • Substrate: Xanthine (150

    
    M final concentration).
    
  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

Protocol:

  • Preparation: Dissolve test compounds (Acid and Ester) in DMSO to create 10 mM stock solutions. Serial dilute to range from 1 nM to 100

    
    M.
    
  • Incubation: In a 96-well UV-transparent plate, mix 50

    
    L of enzyme solution with 10 
    
    
    
    L of test compound. Incubate at 25°C for 15 minutes.
    • Control: DMSO vehicle only (0% inhibition).

    • Standard: Febuxostat (Positive control).

  • Initiation: Add 40

    
    L of Xanthine substrate solution to initiate the reaction.
    
  • Measurement: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) kinetically for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % Inhibition:
    
    
    
    
    Fit data to a sigmoidal dose-response curve to derive IC50.
Experiment B: Esterase Hydrolysis Stability Assay

This protocol confirms if the ester acts as a prodrug by converting to the acid in the presence of biological media.

Protocol:

  • Media: Rat liver microsomes or fresh human plasma.

  • Incubation: Spike the Methyl Ester (10

    
    M) into the media at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000g.

  • Analysis: Analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Ester (m/z [M+H]+) and appearance of Acid (m/z [M-14+H]+).

    • Result: Rapid conversion indicates viable prodrug potential.

Physicochemical & Structural Data

The structural modification from ester to acid drastically alters the molecular properties relevant to drug development.

Property3-Formyl-1-isobutyl-1H-indole-4-carboxylic acidMethyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate
Molecular Weight ~245.28 g/mol ~259.30 g/mol
Function Active Inhibitor Synthetic Intermediate / Prodrug
H-Bond Donors 1 (Carboxyl OH)0
H-Bond Acceptors 33
LogP (Predicted) ~2.5 - 3.0~3.5 - 4.0
pKa (Acidic) ~4.2 (Carboxylic acid)N/A
Key Pharmacophore -COOH (Essential for Arg880 binding)-COOCH3 (Steric block)
Structural Relationship Diagram

The following Graphviz diagram details the chemical relationship and the critical "Formyl" handle used for further derivatization (e.g., to nitrile).

Structures struct1 Methyl Ester Inactive In Vitro Lipophilic Precursor struct2 Carboxylic Acid Active XO Inhibitor Anionic Binding struct1->struct2 Hydrolysis (In Vivo) struct3 Febuxostat Analog 3-Cyano Derivative Clinical Potency struct2->struct3 Chemical Derivatization (Formyl -> Nitrile)

Figure 2: The methyl ester serves as a precursor to the acid, which can be further modified at the 3-formyl position to generate high-potency cyano-analogs like Febuxostat.

References

  • Mechanism of XO Inhibition: Okamoto, K., et al. "Formation of the crystal structure of xanthine oxidoreductase with febuxostat." Journal of Structural Biology, 2013. Link (Describes the critical role of the carboxylic acid in binding Arg880).

  • Indole-based XO Inhibitors: Song, X., et al. "Design, synthesis and biological evaluation of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2015.[2] Link (Establishes the SAR for indole carboxylic acids).

  • Patent Literature: "Indole compounds as xanthine oxidase inhibitors." WO 2008/126898.[3] Link (Primary source for indole analogs of Febuxostat).

  • Assay Protocol: Evaluation of Xanthine Oxidase Inhibitory Activity. Sigma-Aldrich Protocol Library. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" and "How" of Safety

Handling 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS: 208772-46-7) requires a nuanced approach. Unlike common reagents, this compound is a multi-functionalized indole intermediate often used in the synthesis of complex pharmaceutical scaffolds (e.g., H3 antagonists, antiviral agents).

Its structure features three distinct reactive motifs:[1][2]

  • Indole Core: Lipophilic, facilitating potential skin absorption.

  • C3-Formyl Group (Aldehyde): A reactive electrophile, prone to oxidation and a potential sensitizer.

  • C4-Carboxylic Acid: An acidic proton donor, contributing to corrosivity/irritation potential.

The Safety Philosophy: Because specific toxicological data for this exact isobutyl derivative is limited, we apply the Precautionary Principle . We treat it as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer (due to the aldehyde). The isobutyl chain increases lipophilicity compared to the parent indole-4-carboxylic acid, theoretically enhancing dermal penetration.

Hazard Identification & Risk Assessment

Signal Word: WARNING (Based on structural analogs)

Hazard ClassGHS CodeDescriptionMechanistic Insight
Skin Irritation H315Causes skin irritation.[1][3][4][5]The carboxylic acid moiety can protonate tissue proteins; the isobutyl group aids penetration.
Eye Irritation H319Causes serious eye irritation.[1][2][4][5][6][7][8]Direct contact with the aldehyde/acid functionalities causes immediate mucosal inflammation.
STOT - SE H335May cause respiratory irritation.[1][4][6]Inhalation of fine dust triggers mucosal response in the upper respiratory tract.
Sensitization H317Suspected skin sensitizer.Aldehydes (formyl group) are known haptens that can bind to skin proteins, potentially causing allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "Redundant Barrier System"—if one layer fails, the next protects you.

PPE CategoryRequirementTechnical Rationale
Respiratory N95 / P2 (Minimum) Use P100/HEPA for >1g handling.Prevents inhalation of fine particulates. The compound is a solid powder; dust generation is the primary vector for systemic exposure.
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min (estimated). The isobutyl group makes this compound soluble in organic lipids; double gloving prevents permeation.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. You need a seal against dust and potential splashes during dissolution.[2]
Body Defense Lab Coat (Tyvek/Poly-cotton) + Chemical ApronTyvek is preferred for weighing operations to prevent dust embedding in cotton fibers.

Operational Protocol: Safe Handling Lifecycle

Phase A: Weighing & Transfer (The Critical Zone)
  • Location: Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic.

  • Step-by-Step:

    • Pre-weigh the receiving vial/flask before opening the source container.

    • Place the source container on a secondary containment tray (spill guard).

    • Transfer using a disposable anti-static spatula . Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis.

    • Self-Validation: Wipe the exterior of the receiving vial with a solvent-dampened tissue (MeOH) inside the hood before removing it.

Phase B: Solubilization
  • Solubility Profile: Insoluble in water. Soluble in DMSO, Methanol, DMF, and DCM.

  • Protocol:

    • Add solvent slowly to the solid.

    • Venting: The carboxylic acid may release heat upon solvation in basic media; ensure the vessel is not sealed tight immediately.

    • Visual Check: Ensure complete dissolution. If a suspension remains, sonicate in a water bath (keep the cap loose to prevent pressure buildup).

Phase C: Reaction Setup
  • Incompatibility: Avoid strong oxidizers (reacts with aldehyde) and strong bases (deprotonates acid).

  • Atmosphere: Perform reactions under Nitrogen or Argon . The formyl group can auto-oxidize to a carboxylic acid upon prolonged exposure to air.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing decision nodes for safety.

SafeHandling Start Start: Handling Request RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess Weighing Weighing (Fume Hood): Anti-static protocols RiskAssess->Weighing Pass Solubilization Solubilization: DMSO/MeOH (Exothermic check) Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with MeOH Weighing->Cleanup Spill? Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Solubilization->Reaction Reaction->Cleanup Disposal Disposal: Solid/Liquid Organic Waste Cleanup->Disposal

Figure 1: Operational workflow for handling 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid, detailing the progression from risk assessment to disposal.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and double gloves are on.

  • Containment: Cover the powder spill with a damp paper towel (dampened with water or ethanol) to prevent dust dispersal.

  • Cleanup: Scoop up the damp material into a wide-mouth waste jar. Wipe the surface 3x with Ethanol.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][5][7][8][9] The carboxylic acid can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water.[1][2][5][7][9][10] Do not use ethanol on the skin (it enhances absorption).

Disposal Strategy
  • Waste Category: Halogen-Free Organic Waste (unless halogenated solvents were used).

  • Neutralization: Do not attempt to neutralize the acid in the waste container; this generates heat. Dispose of as-is in the organic stream.

  • Labeling: Clearly label as "Contains Indole Derivative - Irritant."

References

  • PubChem. Compound Summary: Indole-4-carboxylic acid (Analog). National Library of Medicine. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.